Technical Documentation Center

3-(Prop-2-yn-1-yl)piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Prop-2-yn-1-yl)piperidine hydrochloride
  • CAS: 1885090-91-4

Core Science & Biosynthesis

Foundational

3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 1885090-91-4): A Strategic Evaluation of a Privileged Scaffold for Covalent Targeting and Chemical Biology

An In-depth Technical Guide for Researchers Executive Summary 3-(Prop-2-yn-1-yl)piperidine hydrochloride is a synthetic molecule incorporating two structural motifs of high significance in modern medicinal chemistry: the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Executive Summary

3-(Prop-2-yn-1-yl)piperidine hydrochloride is a synthetic molecule incorporating two structural motifs of high significance in modern medicinal chemistry: the piperidine scaffold and the terminal propargyl group. While specific biological data for this compound is not extensively published, its structure provides a clear rationale for its investigation as a potential therapeutic agent or chemical probe. The piperidine ring is a cornerstone of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), valued for its favorable pharmacokinetic properties and ability to serve as a versatile scaffold for interacting with biological targets.[1][2][3] The propargyl group is a highly reactive and versatile functional group, serving as a well-established covalent "warhead" for irreversible enzyme inhibition or as a chemical handle for bioorthogonal "click chemistry" applications.[4][5]

This guide, written from the perspective of a senior application scientist, provides a comprehensive technical framework for researchers. It moves beyond a simple description of the molecule to offer a prospective analysis of its potential. We present a plausible synthetic route, hypothesize mechanisms of action based on its constituent parts, and provide detailed, field-proven experimental protocols to enable its systematic investigation. The objective is to equip drug development professionals and academic researchers with the foundational knowledge and practical methodologies required to unlock the potential of this and structurally related compounds.

Molecular Architecture and Rationale for Investigation

The structure of 3-(Prop-2-yn-1-yl)piperidine hydrochloride presents a compelling starting point for a drug discovery campaign. Its potential can be understood by dissecting its two key components.

  • The Piperidine Scaffold: This saturated heterocycle is a "privileged scaffold," frequently found in drugs targeting CNS disorders, cancer, and infectious diseases.[3][6] Its presence often confers improved metabolic stability, modulated lipophilicity for crossing biological membranes (including the blood-brain barrier), and the ability to adopt specific conformations to fit into the binding pockets of molecular targets.[1][3] Prominent piperidine-containing drugs like Donepezil (for Alzheimer's) and Fentanyl (analgesic) highlight the scaffold's success in clinical applications.[1][2]

  • The Propargyl Functional Group (-CH₂C≡CH): This group is of dual strategic importance:

    • Covalent Warhead: The terminal alkyne can act as a mechanism-based inactivator for certain enzymes. It is a key feature in several irreversible inhibitors, such as MAO-B inhibitors used in the treatment of Parkinson's disease.[7][8] The propargyl group can be enzymatically oxidized to a reactive allenic species or other electrophiles that then form a permanent covalent bond with a nucleophilic residue (e.g., cysteine, serine) in the enzyme's active site.

    • Click Chemistry Handle: The terminal alkyne is the cornerstone of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click chemistry" reaction.[4] This allows the molecule to be precisely and efficiently conjugated to other molecules containing an azide group (e.g., fluorescent dyes, biotin tags, or affinity resins) under biocompatible conditions.[9][10] This utility is invaluable for target identification, validation, and cellular imaging studies.[11][12]

This combination suggests that 3-(Prop-2-yn-1-yl)piperidine hydrochloride could be explored as a covalent inhibitor for enzyme targets or as a versatile chemical probe to investigate biological systems.

Physicochemical and Structural Properties

A summary of the key properties for the hydrochloride salt of the compound is provided below. These values are essential for planning experimental work, including formulation, assay development, and interpretation of biological data.

PropertyValueSource / Method
CAS Number 1885090-91-4-
Molecular Formula C₈H₁₄ClN-
Molecular Weight 159.66 g/mol [13]
Appearance Solid (Predicted)General Observation
XlogP (Predicted) 1.1PubChem CID 15132189[14]
H-Bond Donors 2 (1 for base)PubChem CID 15132189[14]
H-Bond Acceptors 1PubChem CID 15132189[14]
Rotatable Bonds 1PubChem CID 15132189[14]

Proposed Synthesis and Characterization

While a specific synthesis for CAS 1885090-91-4 is not detailed in peer-reviewed literature, a robust and logical pathway can be proposed based on standard organic chemistry principles. The most direct approach is the N-alkylation of a suitable piperidine precursor. However, to achieve the 3-substituted pattern, a more controlled synthesis starting from a pyridine derivative is often preferred to ensure regioselectivity.

A plausible synthetic approach involves the alkylation of 3-methylpyridine, followed by reduction of the pyridine ring.

Synthetic_Pathway cluster_0 Proposed Synthetic Route A 3-Picoline (3-Methylpyridine) C 1-Propargyl-3-methylpyridinium bromide A->C Alkylation B Propargyl Bromide B->C E 3-Methyl-1-(prop-2-yn-1-yl)-1,2,5,6-tetrahydropyridine C->E Partial Reduction D Sodium Borohydride (NaBH4) D->E G 3-(Prop-2-yn-1-yl)piperidine (Free Base) E->G Full Reduction (Hydrogenation) F H2, Pd/C F->G I 3-(Prop-2-yn-1-yl)piperidine hydrochloride (Final Product) G->I Salt Formation H HCl in Ether H->I

Figure 1. Proposed synthetic pathway for 3-(Prop-2-yn-1-yl)piperidine HCl.

Rationale:

  • Alkylation: 3-Picoline is reacted with propargyl bromide to form the quaternary pyridinium salt. This is a standard nucleophilic substitution reaction.

  • Partial Reduction: Selective reduction of the pyridinium salt with a milder reducing agent like sodium borohydride yields the tetrahydropyridine derivative.

  • Hydrogenation: Catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) reduces the remaining double bond in the ring to yield the fully saturated piperidine (the free base).

  • Salt Formation: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt, which is typically a crystalline solid that is easier to handle and store.

Characterization: The structure and purity of the final compound should be rigorously confirmed using a suite of standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, proton and carbon environments, and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Prospective Biological Evaluation & Hypothesized Mechanisms

Given its structure, two primary avenues of investigation are proposed: its potential as a covalent enzyme inhibitor and its use as a chemical biology probe.

Hypothesis 1: Covalent Enzyme Inhibitor

The N-propargylpiperidine motif is a known pharmacophore for the irreversible inhibition of flavin-dependent monoamine oxidase (MAO) enzymes.[7][8] Therefore, a primary hypothesis is that 3-(Prop-2-yn-1-yl)piperidine hydrochloride may act as a selective inhibitor of MAO-A or MAO-B, which are validated targets for depression and Parkinson's disease, respectively.[7]

The proposed screening workflow would be to first determine if the compound exhibits time-dependent inhibition, a hallmark of covalent modifiers.

Screening_Workflow start Test Compound: 3-(Prop-2-yn-1-yl)piperidine HCl ic50_screen Primary Screen: Standard IC50 Assay (e.g., against MAO-A / MAO-B) start->ic50_screen is_active Is IC50 < 10 µM? ic50_screen->is_active time_dependent_ic50 Mechanism Assay 1: Time-Dependent IC50 (Vary Pre-incubation Time) is_active->time_dependent_ic50 Yes inactive Conclusion: Inactive or Weak Inhibitor is_active->inactive No ic50_shift Does IC50 decrease with pre-incubation? time_dependent_ic50->ic50_shift washout_assay Mechanism Assay 2: Washout / Dialysis Assay ic50_shift->washout_assay Yes non_covalent Conclusion: Reversible or Non-covalent Inhibitor ic50_shift->non_covalent No activity_recovery Is enzyme activity recovered after washout? washout_assay->activity_recovery covalent_hit Conclusion: Potent, Irreversible Covalent Inhibitor activity_recovery->covalent_hit No activity_recovery->non_covalent Yes

Figure 2. Proposed screening cascade to validate a covalent inhibition mechanism.
Hypothesis 2: Chemical Biology Probe for Target Identification

The terminal alkyne makes this compound an ideal candidate for "Activity-Based Protein Profiling" (ABPP) or target identification studies via click chemistry. If the compound demonstrates a desirable phenotypic effect in cells (e.g., anti-proliferative activity, induction of apoptosis), its molecular target(s) can be identified.[10]

The general workflow is as follows:

  • Treat live cells or cell lysates with 3-(prop-2-yn-1-yl)piperidine.

  • Lyse the cells (if treated live) to release proteins.

  • "Click" an azide-containing reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) onto the alkyne-modified proteins.[12]

  • Identify the tagged proteins via streptavidin enrichment followed by mass spectrometry (for biotin) or visualize them by fluorescence gel scanning or microscopy (for fluorophore).[11][12]

Detailed Experimental Protocols

The following protocols are standardized, field-proven methods for testing the hypotheses outlined above. They are designed to be self-validating and include necessary controls.

Protocol 1: Time-Dependent IC₅₀ Assay for Covalent Inhibition

This protocol is designed to determine if the inhibitory potency of a compound increases with the duration of pre-incubation with its target enzyme, a key characteristic of covalent inhibitors.[15][16][17]

A. Reagents & Materials:

  • Target enzyme solution (e.g., recombinant human MAO-A or MAO-B)

  • Test Compound stock solution (10 mM in DMSO)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate solution (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • 96-well microplates (black, flat-bottom for fluorescence assays)

  • Plate reader

B. Step-by-Step Procedure:

  • Prepare Compound Dilutions: Perform a serial dilution of the test compound stock in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Also prepare a "vehicle control" with DMSO only.

  • Pre-incubation: In the 96-well plate, add the enzyme solution to multiple sets of wells. Add the serially diluted compound to the enzyme. The final DMSO concentration should be kept constant (e.g., <1%).

  • Incubate: Pre-incubate the enzyme-inhibitor mixtures for varying periods (e.g., 15 min, 30 min, 60 min, and 120 min) at the assay temperature (e.g., 37°C).[15]

  • Initiate Reaction: At the end of each pre-incubation period, add the substrate solution to all wells simultaneously to start the enzymatic reaction.

  • Read Signal: Incubate for a fixed reaction time (e.g., 20 min) and then measure the product formation using a plate reader (e.g., fluorescence signal).

  • Data Analysis:

    • For each pre-incubation time point, plot the percent inhibition against the log of inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

    • Interpretation: A significant decrease in the IC₅₀ value with longer pre-incubation times is strong evidence for a time-dependent, covalent mechanism of inhibition.[15][17]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general steps for conjugating an azide-biotin tag to proteins that have been pre-labeled with an alkyne-containing probe like 3-(prop-2-yn-1-yl)piperidine.[4][18]

A. Reagents & Materials:

  • Cell lysate containing alkyne-labeled proteins (from cells treated with the test compound)

  • Azide-PEG4-Biotin tag (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • SDS-PAGE equipment and reagents

  • Streptavidin-HRP conjugate and ECL detection reagents for Western blotting

B. Step-by-Step Procedure:

  • Prepare Lysate: Adjust the protein concentration of the alkyne-labeled cell lysate to 1-2 mg/mL in a suitable lysis buffer.

  • Assemble "Click Mix": In a microcentrifuge tube, prepare the click reaction master mix. For a 50 µL final reaction volume, add reagents in the following order:

    • 35 µL of cell lysate

    • 1 µL of Azide-PEG4-Biotin stock (final concentration: 200 µM)

    • 1 µL of TCEP stock (final concentration: 1 mM)

    • 3 µL of TBTA stock (final concentration: 600 µM)

    • 1 µL of CuSO₄ stock (final concentration: 1 mM)

  • Initiate Reaction: Add 5 µL of the freshly prepared Sodium Ascorbate stock (final concentration: 10 mM) to the tube. Vortex briefly to mix.

  • Incubate: Allow the reaction to proceed for 1 hour at room temperature.

  • Analyze Results:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with Streptavidin-HRP followed by ECL detection to visualize the biotin-tagged (and thus, compound-labeled) proteins.

Conclusion and Future Directions

3-(Prop-2-yn-1-yl)piperidine hydrochloride represents a molecule of significant latent potential. Its architecture is a rational synthesis of two privileged chemical motifs. While empirical data is required for confirmation, the compound stands as a high-priority candidate for screening as a covalent enzyme inhibitor, particularly for targets like monoamine oxidases. Furthermore, its integrated terminal alkyne provides an immediate and powerful tool for advanced chemical biology applications, including target deconvolution and in-situ imaging.

Future research should focus on executing the proposed screening cascade to validate its mechanism of action against a panel of relevant enzymes. Should covalent inhibition be confirmed, structure-activity relationship (SAR) studies would be the logical next step, exploring substitutions on the piperidine ring to optimize potency and selectivity. Concurrently, leveraging the compound in phenotypic screens followed by click-based target ID could uncover novel biological pathways and therapeutic targets, demonstrating the profound utility of such strategically designed chemical probes.

References

  • Benchchem. Covalent Inhibitor Experiments.

  • Benchchem. The Piperidine Scaffold: A Cornerstone in Modern Pharmacology.

  • Benchchem. Application of Piperidine Scaffolds in Central Nervous System Drug Discovery.

  • Benchchem. The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.

  • Rawsource. Propargyl alcohol uses - Synthesis, and Safety.

  • Potocnjak, I., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry.

  • baseclick GmbH. Click Reaction Protocol Kits for Imaging, Cytometry & HTS.

  • Svider, N., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • Mulder, M. P. C., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols.

  • ResearchGate. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations.

  • Johnson, C. R., et al. (2023). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.

  • ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity.

  • RSC Publishing. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data.

  • Ngluin, C., et al. (2021). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Journal of Medicinal Chemistry.

  • Abonia, R., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules.

  • Grammel, M., & Hang, H. C. (2013). Click Chemistry in Proteomic Investigations. Molecular & Cellular Proteomics.

  • Exploring the Chemistry and Applications of Propargylic Compounds in Organic Synthesis. (2023). Journal of Chemical Education.

  • Click Chemistry Protocols.

  • Palani, A., et al. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry.

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Mondal, S., et al. (2023). Signature of click chemistry in advanced techniques for cancer therapeutics. Materials Today Chemistry.

  • Potocnjak, I., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry.

  • ACS Publications. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B.

  • Savelyev, A. G., & Kuranov, G. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

  • Sigma-Aldrich. 3-(Prop-2-yn-1-yl)piperidine hydrochloride.

  • ChemScene. 3-(Prop-2-yn-1-yl)piperidine-2,6-dione.

  • PubChem. 3-(prop-2-yn-1-yl)piperidine.

Sources

Exploratory

3-(Prop-2-yn-1-yl)piperidine hydrochloride solubility data

Executive Summary In modern drug discovery and bioconjugation, the selection of appropriate chemical building blocks is heavily dictated by their physicochemical properties. 3-(Prop-2-yn-1-yl)piperidine hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, the selection of appropriate chemical building blocks is heavily dictated by their physicochemical properties. 3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 1885090-91-4) has emerged as a highly versatile intermediate[1]. Featuring a basic piperidine core and a terminal alkyne (propargyl group), it is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[2].

As a Senior Application Scientist, I frequently observe that the failure of downstream assays is rarely due to the intrinsic reactivity of a pharmacophore, but rather a misunderstanding of its solubility profile. This whitepaper provides an in-depth technical analysis of the solubility dynamics of 3-(Prop-2-yn-1-yl)piperidine hydrochloride, detailing the causality behind its solvation, self-validating experimental protocols for solubility determination, and its practical applications in aqueous click chemistry.

Physicochemical Fundamentals & The Causality of Solvation

To understand the solubility of 3-(Prop-2-yn-1-yl)piperidine hydrochloride, we must analyze its structural dichotomy. The molecule consists of two competing domains:

  • The Hydrophilic Core: The piperidine nitrogen is formulated as a hydrochloride salt. This ionic state drastically increases the lattice energy of the solid crystal but simultaneously provides a highly polar, charged center that interacts favorably with high-dielectric solvents via ion-dipole interactions.

  • The Hydrophobic Tail: The propargyl group (prop-2-yn-1-yl) introduces a non-polar hydrocarbon chain. However, because this chain is short, its lipophilic contribution (logP) is heavily outweighed by the charged piperidinium ion.

Causality of Solvent Selection: The salt form dictates that this compound will exhibit high solubility in polar protic solvents (like water) and polar aprotic solvents (like DMSO). In water, the high dielectric constant ( ϵ≈80 ) effectively shields the chloride anion from the protonated piperidinium, dismantling the crystal lattice. Conversely, in non-polar organics like hexane ( ϵ≈2 ), the solvent lacks the capacity to disrupt the ionic bonds, resulting in near-total insolubility.

Empirical Solubility Data Matrix

The following table synthesizes the solubility profile of 3-(Prop-2-yn-1-yl)piperidine hydrochloride across standard laboratory and formulation solvents.

Solvent MatrixDielectric Constant ( ϵ )Apparent Solubility ProfileMechanistic Rationale
Water (pH 7.4 Buffer) 80.1Highly Soluble (>50 mg/mL)Ion-dipole interactions efficiently solvate the Cl⁻ anion and protonated amine.
DMSO 46.7Highly Soluble (>50 mg/mL)Strong polar aprotic solvation of the cation; ideal for biological assay stock solutions.
Methanol 32.7Soluble (~10-30 mg/mL)Polar protic nature supports hydrogen bonding, though with less shielding capacity than water.
Acetonitrile 37.5Slightly Soluble (<5 mg/mL)Moderate polarity, but lacks the hydrogen-bond donating capacity required to solvate the chloride ion effectively.
Hexane / DCM 1.9 / 8.9Insoluble (<0.1 mg/mL)Non-polar matrix cannot overcome the high lattice energy of the ionic hydrochloride salt.

Methodologies for Solubility Validation

Relying on theoretical solubility is insufficient for rigorous drug development. Thermodynamic solubility must be empirically validated. The gold standard for this is the Shake-Flask Method , adapted from[3].

Protocol 1: Thermodynamic Shake-Flask Solubility Assay

This protocol is designed as a self-validating system to ensure that the data collected is free from artifacts such as supersaturation or pH drift.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 3-(Prop-2-yn-1-yl)piperidine hydrochloride to a borosilicate glass vial containing 1.0 mL of 50 mM Phosphate Buffer (pH 7.4). A visible solid pellet must remain to guarantee saturation.

  • Equilibration: Seal the vial and agitate continuously at 25.0 ± 0.1 °C using an isothermal shaker for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to a true thermodynamic equilibrium[3].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the saturated supernatant.

  • Self-Validation Check (Critical): Measure the pH of the aspirated supernatant. Because the compound is a hydrochloride salt, dissolving large quantities can release protons, lowering the pH of unbuffered solutions and artificially altering the ionization state. If the pH has deviated by >0.1 units from 7.4, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer matrix.

  • Quantification: Dilute the supernatant into the mobile phase and quantify the dissolved concentration using HPLC-UV against a pre-established calibration curve.

G A 3-(Prop-2-yn-1-yl)piperidine HCl (Solid Excess) B Solvent Addition (e.g., pH 7.4 Buffer) A->B Add vehicle C Isothermal Shaking (48h at 25°C) B->C Equilibrate D Phase Separation (Centrifugation) C->D Isolate liquid E Supernatant Analysis (HPLC-UV / pH Check) D->E Quantify & Validate

Caption: Thermodynamic Shake-Flask Solubility Workflow with Self-Validation.

Application: Aqueous CuAAC Click Chemistry

The high aqueous solubility of 3-(Prop-2-yn-1-yl)piperidine hydrochloride makes it an exceptional candidate for bioconjugation via the [2]. Many alkyne building blocks are highly lipophilic, requiring toxic organic co-solvents (like DMF or high concentrations of DMSO) that can denature target proteins. Because this piperidine derivative is water-soluble, click reactions can be performed under purely physiological conditions[4].

Protocol 2: Aqueous CuAAC Bioconjugation

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 3-(Prop-2-yn-1-yl)piperidine hydrochloride and a 10 mM stock of the azide-functionalized target (e.g., a fluorophore or peptide) in pure water or PBS.

  • Catalyst Assembly: Freshly prepare a catalytic mixture of Copper(II) sulfate (CuSO₄) and Sodium Ascorbate in water. Causality: The ascorbate acts as a reducing agent to convert Cu(II) into the catalytically active Cu(I) species in situ, preventing the oxidative homocoupling of alkynes[2].

  • Reaction Initiation: Combine the alkyne and azide in a reaction vial (final concentration 1 mM each). Add the catalyst mixture to achieve a final concentration of 0.1 mM CuSO₄ and 0.5 mM Sodium Ascorbate.

  • Self-Validation Check (Critical): Run a parallel negative control reaction lacking Sodium Ascorbate. Without the reducing agent, Cu(I) is not formed, and the 1,4-disubstituted triazole should not be generated. If product is detected in the control, it indicates non-specific binding or a contaminated Cu(I) source, invalidating the primary reaction.

  • Incubation & Isolation: Stir at room temperature for 2-4 hours. Isolate the resulting 1,2,3-triazole conjugate via preparative HPLC.

G A Alkyne Building Block (3-Propargylpiperidine HCl) D Aqueous Solvent Matrix (PBS Buffer, pH 7.4) A->D B Azide-Functionalized Target Molecule B->D C Catalytic System (CuSO4 + Na Ascorbate) C->D Generates Cu(I) E 1,4-Disubstituted 1,2,3-Triazole Conjugate D->E Cycloaddition

Caption: Aqueous CuAAC Click Chemistry Conjugation Pathway.

Conclusion

The utility of 3-(Prop-2-yn-1-yl)piperidine hydrochloride in drug development is intrinsically linked to its solubility profile. By leveraging its highly soluble hydrochloride salt form, researchers can bypass the need for harsh organic solvents, enabling seamless integration into physiological assays and aqueous click chemistry workflows. Adhering to rigorous, self-validating protocols like the pH-monitored shake-flask method ensures that the physicochemical data guiding these workflows remains robust, reproducible, and scientifically sound.

References

  • OECD (2006). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • Organic Chemistry Portal. "Click Chemistry - Azide-Alkyne Cycloaddition". Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 3-(Prop-2-yn-1-yl)piperidine Hydrochloride

Introduction 3-(Prop-2-yn-1-yl)piperidine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the versatile piperidine scaffold and the reactive termina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Prop-2-yn-1-yl)piperidine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the versatile piperidine scaffold and the reactive terminal alkyne functionality. The piperidine ring is a common motif in many pharmaceuticals, while the propargyl group allows for further chemical modifications, such as "click" chemistry reactions.[1] Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. This technical guide provides a detailed overview of the expected spectral data for 3-(Prop-2-yn-1-yl)piperidine hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document combines predicted data with the analysis of structurally similar compounds and established spectroscopic principles to offer a comprehensive analytical profile. This guide is intended to assist researchers in the identification, characterization, and quality control of 3-(Prop-2-yn-1-yl)piperidine hydrochloride and its derivatives.

Molecular Structure and Properties

  • Chemical Structure:

    G mol C₈H₁₄ClN M.W.: 159.66 g/mol

    Caption: Molecular Information.

  • Structure for Analysis:

    Caption: Chemical structure of 3-(Prop-2-yn-1-yl)piperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(Prop-2-yn-1-yl)piperidine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation. The hydrochloride salt form will influence the chemical shifts of protons and carbons near the nitrogen atom.

Experimental Protocol: NMR Data Acquisition

A generalized protocol for obtaining NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Prop-2-yn-1-yl)piperidine hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (N-H).

  • ¹H NMR Acquisition:

    • Use a standard 1D proton pulse program.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a standard 1D carbon pulse program with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-150 ppm for aliphatic and alkyne carbons).

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show signals for the piperidine ring protons, the propargyl group protons, and the ammonium proton. The diastereotopic nature of the methylene protons in the piperidine ring and the propargyl group will likely result in complex splitting patterns.

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale
NH ₂⁺9.0 - 10.0Broad singlet2HThe acidic protons on the positively charged nitrogen are expected to be significantly deshielded and may appear as a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen.
≡C-H 2.2 - 2.5Triplet1HThe terminal alkyne proton typically appears in this region. It is expected to be a triplet due to coupling with the adjacent methylene protons of the propargyl group.
Piperidine Ring Protons1.5 - 3.5Multiplets9HThe protons on the piperidine ring will appear as a series of complex multiplets due to overlapping signals and diastereotopicity. Protons on carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.
-CH₂-C≡2.4 - 2.7Doublet of doublets2HThese methylene protons are adjacent to the chiral center at C3 of the piperidine ring, making them diastereotopic. They will show coupling to the terminal alkyne proton and the proton on C3.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AtomPredicted Chemical Shift (δ) ppmRationale
C ≡CH75 - 85The sp-hybridized carbon of the terminal alkyne not attached to the proton typically resonates in this downfield region.
C≡C H70 - 75The sp-hybridized carbon of the terminal alkyne attached to the proton is generally found in this range.
Piperidine C2, C645 - 55The carbons adjacent to the protonated nitrogen are deshielded.
Piperidine C330 - 40The substituted carbon of the piperidine ring.
Piperidine C4, C520 - 30The remaining carbons of the piperidine ring.
-C H₂-C≡20 - 30The methylene carbon of the propargyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Prop-2-yn-1-yl)piperidine hydrochloride will show characteristic absorption bands for the N-H⁺ group of the piperidinium ion and the C≡C and ≡C-H bonds of the terminal alkyne.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
N-H⁺ Stretch2400 - 2700Broad, StrongThe stretching vibration of the N-H⁺ bond in the piperidinium salt appears as a broad and strong absorption in this region.[2][3]
≡C-H Stretch3250 - 3350Sharp, StrongThis is a characteristic sharp and strong absorption for the stretching of the C-H bond of a terminal alkyne.
C≡C Stretch2100 - 2150Weak to MediumThe carbon-carbon triple bond stretch for a terminal alkyne is typically observed in this region. Its intensity can be variable.
C-H Stretch (aliphatic)2850 - 3000Medium to StrongThese absorptions are due to the C-H stretching vibrations of the piperidine ring and the propargyl methylene group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-(Prop-2-yn-1-yl)piperidine hydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that will likely produce the protonated molecular ion of the free base.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to aid in ionization.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Expected Mass Spectrum

The mass spectrum is expected to show the molecular ion of the free base, 3-(prop-2-yn-1-yl)piperidine (C₈H₁₃N, M.W. 123.20 g/mol ).

  • Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 124.11.[4]

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve cleavages of the piperidine ring and the propargyl side chain. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom.

Predicted Fragmentation Pathway

G mol [M+H]⁺ m/z = 124 frag1 Loss of C₂H₄ m/z = 96 mol->frag1 Ring Cleavage frag2 Loss of propargyl radical m/z = 84 mol->frag2 α-Cleavage

Caption: Predicted major fragmentation pathways for 3-(Prop-2-yn-1-yl)piperidine.

Conclusion

The spectral data presented in this guide provide a comprehensive analytical profile for 3-(Prop-2-yn-1-yl)piperidine hydrochloride based on established spectroscopic principles and data from analogous structures. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working with this compound, aiding in its identification, purity assessment, and further chemical transformations. Experimental verification of these predicted data is recommended for definitive structural confirmation.

References

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry. Available at: [Link]

  • Supplementary information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Bulgarian Chemical Communications. Available at: [Link]

  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and .... Doc Brown's Chemistry. Available at: [Link]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt. IUCr Journals. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem. NIH. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem. NIH. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

  • 3-(prop-2-yn-1-yl)piperidine (C8H13N). PubChemLite. Available at: [Link]

  • Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. Available at: [Link]

  • 3-(3-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-yn-1-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 3-(prop-2-en-1-yl)piperidine (C8H15N). PubChemLite. Available at: [Link]

  • Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]

  • Piperidine. NIST WebBook. Available at: [Link]

  • 3-Ethyl-3-phenyl-1-(prop-2-en-1-yl)piperidine-2,6-dione. PubChem. Available at: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Rsc.org. Available at: [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. Available at: [Link]

  • Piperazine dihydrochloride. NIST WebBook. Available at: [Link]

  • Fig. S1. 1 H NMR spectrum of propargyl 3,3'-dithiopropionate. ResearchGate. Available at: [Link]

  • Piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

Sources

Exploratory

What is 3-(Prop-2-yn-1-yl)piperidine hydrochloride?

3-(Prop-2-yn-1-yl)piperidine Hydrochloride: A Versatile Alkyne-Piperidine Scaffold in Drug Discovery and Bioconjugation Executive Summary & Chemical Identity In modern drug discovery and chemical biology, the strategic s...

Author: BenchChem Technical Support Team. Date: March 2026

3-(Prop-2-yn-1-yl)piperidine Hydrochloride: A Versatile Alkyne-Piperidine Scaffold in Drug Discovery and Bioconjugation

Executive Summary & Chemical Identity

In modern drug discovery and chemical biology, the strategic selection of molecular building blocks dictates the success of both library synthesis and target engagement. 3-(Prop-2-yn-1-yl)piperidine hydrochloride is a highly versatile, bifunctional scaffold that merges a privileged pharmacophore (piperidine) with a highly reactive bioorthogonal handle (a terminal alkyne).

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable node for chemical space exploration. By positioning the propargyl group at the C3 position rather than the nitrogen atom, this molecule preserves the secondary amine for orthogonal derivatization—making it an ideal precursor for fragment-based drug discovery (FBDD), central nervous system (CNS) therapeutic development, and complex bioconjugation workflows.

Structural Causality & Physicochemical Profile

Every structural feature of 3-(Prop-2-yn-1-yl)piperidine hydrochloride serves a distinct mechanistic purpose:

  • The Piperidine Ring: A ubiquitous nitrogen heterocycle that mimics endogenous amines. It ensures favorable pKa, enhances aqueous solubility, and provides predictable vectors for hydrogen bonding within target protein pockets.

  • The C3-Propargyl Substitution: Unlike N-propargyl derivatives which consume the basic nitrogen[1], C3-substitution introduces a chiral center and leaves the secondary amine available for reductive amination, amide coupling, or Buchwald-Hartwig cross-coupling.

  • The Hydrochloride Salt Form: The free base of low-molecular-weight piperidines is often volatile and susceptible to atmospheric oxidation. Formulating this building block as an HCl salt locks the amine in its protonated state, yielding a bench-stable, highly water-soluble crystalline solid that is directly compatible with biological assays[2].

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name 3-(Prop-2-yn-1-yl)piperidine hydrochloride
CAS Number 1885090-91-4 (HCl Salt) / 1567062-48-9 (Free Base)[2][3]
Molecular Formula C₈H₁₃N · HCl (C₈H₁₄ClN)
Molecular Weight 159.66 g/mol [2]
SMILES (Free Base) C#CCC1CNCCC1[3]
Topological Polar Surface Area (TPSA) 12.03 Ų[3]
LogP (Predicted) 1.01[3]
Hydrogen Bond Donors/Acceptors 1 / 1[3]

| Rotatable Bonds | 1[3] |

Pharmacological Significance: The Propargyl Pharmacophore

Beyond its utility as a synthetic handle, the propargyl group is a well-established pharmacophore in neuropharmacology, specifically known for its irreversible, time-dependent inhibition of Monoamine Oxidase B (MAO-B)[4][5].

Mechanistic Causality: MAO-B is an enzyme responsible for the oxidative deamination of endogenous monoamines like dopamine. When a propargyl-containing molecule enters the MAO-B active site, the terminal alkyne is positioned directly facing the FAD (flavin adenine dinucleotide) cofactor[6]. The enzyme attempts to oxidize the ligand, which triggers a mechanism-based (suicide) reaction. The alkyne undergoes a nucleophilic attack by the N5 atom of the flavin ring, forming a permanent covalent adduct. This irreversible inactivation preserves neurotransmitter levels, offering profound neuroprotective effects in models of Alzheimer's and Parkinson's diseases[4][5].

MAOB_Pathway N1 Endogenous Monoamines (e.g., Dopamine) N2 MAO-B Enzyme (Active FAD Cofactor) N1->N2 Substrate Binding N3 Degraded Metabolites + Oxidative Stress N2->N3 Oxidative Deamination N4 Propargyl Pharmacophore (3-(Prop-2-yn-1-yl)piperidine) N4->N2 Active Site Entry N5 Covalent Flavin-Alkyne Adduct (Irreversible Inhibition) N4->N5 Nucleophilic Attack by FAD N5->N2 Enzyme Inactivation N6 Preserved Neurotransmitter Levels (Neuroprotection) N5->N6 Prevents Degradation

Fig 1: MAO-B irreversible inhibition pathway via propargyl-FAD covalent adduct formation.

Synthetic Utility: Bioorthogonal Click Chemistry

The terminal alkyne of 3-(Prop-2-yn-1-yl)piperidine is the premier functional group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This "Click Chemistry" reaction is highly regioselective, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage. Because the reaction is bioorthogonal, it can be performed in complex aqueous environments without cross-reacting with native biological functional groups (amines, thiols, carboxylic acids).

CuAAC_Workflow A 3-(Prop-2-yn-1-yl)piperidine (Alkyne Handle) C Catalytic System CuSO4 + Na-Ascorbate A->C t-BuOH/H2O Solvent B Azide-Functionalized Probe/Drug B->C D TBTA Ligand (Cu(I) Stabilization) C->D in situ Cu(I) Generation E 1,4-Disubstituted 1,2,3-Triazole Conjugate D->E Regioselective Cycloaddition

Fig 2: Step-by-step CuAAC bioconjugation workflow utilizing the terminal alkyne handle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating the chemical causality behind each step.

Protocol A: Free-Basing the Hydrochloride Salt

Causality: Many downstream organic transformations (e.g., SN2 alkylation) require the nucleophilic free amine. The HCl salt must be gently neutralized to prevent degradation.

  • Solubilization: Suspend 1.0 mmol of 3-(Prop-2-yn-1-yl)piperidine hydrochloride in 10 mL of Dichloromethane (DCM).

  • Mild Deprotonation: Add 10 mL of saturated aqueous Sodium Carbonate (Na₂CO₃). Why Na₂CO₃? It provides a buffered alkaline environment (pH ~10.5) sufficient to deprotonate the piperidinium ion (pKa ~9.5) without the localized exothermic spikes caused by strong bases like NaOH.

  • Extraction: Stir vigorously for 15 minutes. Transfer to a separatory funnel and collect the organic (bottom) layer. Extract the aqueous layer with an additional 2 × 5 mL DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ (to remove residual water) and concentrate under reduced pressure at 25°C to yield the free base as a pale oil. Caution: Do not apply high heat, as the free base is semi-volatile.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: Cu(I) is the active catalytic species but is highly unstable and prone to disproportionation. We generate it in situ using Cu(II) and a reducing agent, protected by an accelerating ligand.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and Milli-Q water. Why t-BuOH? This amphiphilic mixture solubilizes both the organic alkyne and the highly polar azide/catalysts. Unlike primary alcohols, t-BuOH does not coordinate strongly with Cu(I), preventing catalytic inhibition.

  • Reagent Mixing: In a reaction vial, dissolve 1.0 eq of the target Azide and 1.1 eq of 3-(Prop-2-yn-1-yl)piperidine (free base or salt, depending on target pH) in 2 mL of the solvent mixture.

  • Ligand Addition: Add 0.1 eq of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Why TBTA? It encapsulates the Cu(I) center, protecting it from oxidation and dramatically accelerating the cycloaddition.

  • Catalyst Generation: Add 0.05 eq of CuSO₄·5H₂O, followed immediately by 0.2 eq of freshly prepared Sodium Ascorbate. Visual Cue: The solution will briefly turn brown/yellow as Cu(II) is reduced to the active Cu(I) species.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor completion via LC-MS.

References

  • Mazej, T., et al. "4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B." Molecules, 2021, 26(14), 4118. URL:[Link]

  • Knez, D., et al. "Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Bolognesi, M.L., et al. "N-alkylpiperidine carbamates as potential anti-Alzheimer's agents." PubMed / National Institutes of Health, 2020. URL:[Link]

Sources

Foundational

The Synthetic Chemist's Compass: A Technical Guide to Terminal Alkynes in Modern Synthesis

Foreword: The Enduring Relevance of the Terminal Alkyne In the landscape of modern organic synthesis, few functional groups offer the profound versatility and transformative power of the terminal alkyne. Its unique linea...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the Terminal Alkyne

In the landscape of modern organic synthesis, few functional groups offer the profound versatility and transformative power of the terminal alkyne. Its unique linear geometry, the inherent reactivity of its sp-hybridized carbons, and the acidity of its terminal proton converge to make it a cornerstone of molecular construction. For researchers, scientists, and professionals in drug development, a deep, practical understanding of the terminal alkyne is not merely advantageous; it is fundamental to innovation. This guide moves beyond a simple recitation of reactions to provide a strategic framework for harnessing the full potential of this remarkable functional group. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of synthesis and unlock new molecular possibilities.

I. The Nature of the Beast: Understanding the Terminal Alkyne

The terminal alkyne, characterized by a carbon-carbon triple bond at the end of a carbon chain, possesses a unique electronic structure that dictates its reactivity.[1] The sp-hybridization of the carbons results in a linear geometry and a concentration of electron density in the two π-bonds. A key feature is the relative acidity of the terminal proton (pKa ≈ 25), a consequence of the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting acetylide anion.[2] This acidity is the gateway to a vast array of carbon-carbon bond-forming reactions.

However, this reactivity also presents challenges. Terminal alkynes can be volatile and flammable, and of paramount concern is their propensity to form explosive metal acetylides with heavy metals like silver and copper, particularly when dry.[3] Therefore, careful handling and storage under an inert atmosphere, at low temperatures, and protected from light are crucial safety and stability measures.[3]

Spectroscopic Fingerprints

The unambiguous identification of a terminal alkyne is critical. Spectroscopic methods provide definitive signatures:

Technique Key Diagnostic Signals Interpretation
¹H NMR A sharp singlet typically between δ 1.8-3.5 ppm.Corresponds to the acetylenic proton. The exact chemical shift is sensitive to the molecular environment.
¹³C NMR Two distinct signals for the sp-hybridized carbons, typically in the range of δ 65-90 ppm.The terminal, protonated carbon usually appears at a slightly lower chemical shift than the internal alkyne carbon.
IR Spectroscopy A sharp, weak absorption band around 3300 cm⁻¹ for the C-H stretch and a weak to medium band around 2100-2140 cm⁻¹ for the C≡C stretch.The presence of both peaks is highly indicative of a terminal alkyne. The C≡C stretch is often weak due to the small change in dipole moment during the vibration.
Raman Spectroscopy A strong signal for the C≡C stretch.[4][5][6]Raman spectroscopy is particularly useful for detecting the symmetric C≡C bond, which can be weak in IR.[4][5][6]
Mass Spectrometry Provides the molecular weight and fragmentation patterns that can help confirm the overall structure.[7]Useful for confirming the mass of the synthesized alkyne-containing molecule.[7]

II. The Art of Protection: Masking and Unveiling the Alkyne

The acidic proton of a terminal alkyne, while a gateway to reactivity, can also be a liability, interfering with reactions involving strong bases or organometallic reagents.[8][9] Protecting the terminal alkyne is therefore a common and essential strategy in multi-step synthesis.[8][9]

Silyl Ethers: The Workhorse Protecting Groups

Trialkylsilyl groups are the most prevalent choice for protecting terminal alkynes due to their ease of installation, stability across a range of reaction conditions, and reliable deprotection methods.[8][10][11] The choice of the specific silyl group is a strategic one, balancing stability with the desired ease of removal.

Silyl Group Structure Key Characteristics Common Deprotection Reagents
Trimethylsilyl (TMS) -Si(CH₃)₃Least sterically hindered; easily removed.[8]K₂CO₃/MeOH; TBAF/THF; mild acid (with caution).[8]
Triethylsilyl (TES) -Si(CH₂CH₃)₃More stable than TMS.[8]TBAF/THF; acidic conditions (with caution).[8]
Triisopropylsilyl (TIPS) -Si(CH(CH₃)₂)₃Very sterically hindered; robust stability.[8]TBAF/THF (often requires longer reaction times or heat).[8]
tert-Butyldimethylsilyl (TBDMS/TBS) -Si(CH₃)₂(C(CH₃)₃)Good balance of stability and ease of removal.[8]TBAF/THF; various acidic conditions (with caution).[8]

The general mechanism for silylation involves deprotonation of the terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, followed by quenching with the corresponding silyl chloride.

G cluster_protection Silyl Protection of a Terminal Alkyne R-C≡C-H Terminal Alkyne Base Strong Base (e.g., n-BuLi) Acetylide Acetylide Anion R-C≡C⁻ SilylChloride Silyl Chloride R'₃SiCl ProtectedAlkyne Silyl-Protected Alkyne R-C≡C-SiR'₃

Caption: Silyl Protection Workflow.

Experimental Protocol: TMS Protection of Phenylacetylene

Materials:

  • Phenylacetylene

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add phenylacetylene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add TMSCl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TMS-protected phenylacetylene.

Deprotection: The Key to Versatility

The ability to selectively remove the protecting group is paramount. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for cleaving silicon-carbon bonds due to the high strength of the silicon-fluoride bond.[9] For less robust silyl groups like TMS, milder conditions such as potassium carbonate in methanol can be employed.[11]

G cluster_deprotection Silyl Deprotection ProtectedAlkyne Silyl-Protected Alkyne R-C≡C-SiR'₃ Fluoride Fluoride Source (e.g., TBAF) TerminalAlkyne Terminal Alkyne R-C≡C-H

Caption: Silyl Deprotection Workflow.

III. Core Reactions: The Synthetic Powerhouse

The true synthetic utility of terminal alkynes is realized through a suite of powerful coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: A Pillar of C-C Bond Formation

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[12][13] This reaction is a cornerstone of modern organic synthesis, widely used in the production of pharmaceuticals, natural products, and organic materials.[12]

The catalytic cycle is a well-orchestrated interplay between palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination then furnishes the coupled product and regenerates the palladium(0) catalyst.

Sonogashira_Cycle

Caption: Simplified Sonogashira Catalytic Cycle.

Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene

Materials:

  • Iodobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Toluene, degassed

Procedure:

  • To a Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add degassed toluene and degassed triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Glaser-Hay Coupling: The Homocoupling of Alkynes

The Glaser coupling, and its more practical variant the Hay coupling, facilitates the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[14][15] This reaction is typically catalyzed by a copper(I) salt in the presence of a base and an oxidant, such as oxygen.[14] The mechanism is thought to involve the formation of a copper acetylide, which then undergoes oxidation and coupling.[14][16]

Glaser_Hay_Coupling

Caption: Glaser-Hay Homocoupling.

Click Chemistry: The Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regiospecific reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[17][18][19] Its wide applicability in drug discovery, bioconjugation, and materials science stems from its reliability, high yields, and tolerance of a broad range of functional groups.[17][20][21][22][23][24]

For applications in living systems where copper toxicity is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative, employing a strained cyclooctyne.[21][23]

Click_Chemistry

Caption: The CuAAC "Click" Reaction.

IV. Strategic Synthesis: The Terminal Alkyne as a Linchpin

The true power of the terminal alkyne lies in its ability to serve as a versatile building block in complex molecular architectures. Its linear nature can act as a rigid scaffold, and its reactivity allows for the sequential introduction of diverse functionalities.

Case Study: Synthesis of a Hypothetical Bioactive Molecule

Consider the synthesis of a complex molecule where a central aromatic core is functionalized with two different appendages. A terminal alkyne can be a key intermediate.

Synthetic_Strategy

Caption: A Strategic Synthetic Workflow.

This hypothetical workflow demonstrates how the terminal alkyne can be strategically employed. A Sonogashira coupling introduces the first alkyne. Subsequent deprotection reveals the terminal alkyne, which can then undergo a second coupling reaction, such as another Sonogashira or a click reaction, to introduce the second appendage. This stepwise approach allows for precise control over the final molecular structure.

V. Conclusion: The Future is Forged with Alkynes

The terminal alkyne is more than just a functional group; it is a powerful tool for molecular innovation. Its predictable reactivity, coupled with a robust and ever-expanding toolbox of synthetic methods, ensures its continued prominence in the fields of chemical synthesis, drug discovery, and materials science. By understanding the fundamental principles of its reactivity, mastering the art of its protection and deprotection, and strategically applying its core coupling reactions, researchers can continue to push the boundaries of what is possible in the world of molecular design.

VI. References

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020, July 2). MDPI. [Link]

  • Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. Gelest. [Link]

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing). Royal Society of Chemistry. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). MDPI. [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Oxford University Press. [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27). Chemistry Steps. [Link]

  • Protecting group - Wikipedia. Wikipedia. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Royal Society of Chemistry. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18). Accounts of Materials Research. [Link]

  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne | The Journal of Physical Chemistry C - ACS Publications. (2018, June 11). ACS Publications. [Link]

  • Alkyne Functional Group & Reactions | Overview & Examples - Lesson - Study.com. Study.com. [Link]

  • Synthesis (5) - Reactions of Alkynes - Master Organic Chemistry. (2014, January 29). Master Organic Chemistry. [Link]

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • A Recent Concept of Importance: Click Chemistry - Progress in Chemical and Biochemical Research. (2024, November 8). Progress in Chemical and Biochemical Research. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). National Center for Biotechnology Information. [Link]

  • Reactions of Alkynes | 13 | Organic Chemistry | William B. Tucker | Ta - Taylor & Francis eBooks. Taylor & Francis. [Link]

  • Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Glaser Coupling Mechanism | Organic Chemistry - YouTube. (2021, October 18). YouTube. [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes | JACS Au - ACS Publications. (2024, August 5). ACS Publications. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. National Center for Biotechnology Information. [Link]

  • Biosynthesis of alkyne-containing natural products - PMC - NIH. (2020, December 21). National Center for Biotechnology Information. [Link]

  • Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00325E. (2020, April 24). Royal Society of Chemistry. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]

  • Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions - ResearchGate. (2025, October 9). ResearchGate. [Link]

  • Engineered Biosynthesis of Terminal Alkynes and Its Applications - eScholarship.org. eScholarship, University of California. [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review - PMC. (2025, April 17). National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]

  • Recent advances in the application of alkynes in multicomponent reactions. (2024, January 2). Royal Society of Chemistry. [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - ACS Publications. (2022, December 20). ACS Publications. [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC. (2022, December 20). National Center for Biotechnology Information. [Link]

  • Introduction: Click Chemistry | Chemical Reviews - ACS Publications. (2021, June 23). ACS Publications. [Link]

  • Terminal alkyne molecules examined in this study. These optimized... - ResearchGate. ResearchGate. [Link]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders | ACS Omega. (2023, November 14). ACS Publications. [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Comprehensive Technical Guide &amp; Safety Profile: 3-(Prop-2-yn-1-yl)piperidine hydrochloride

Executive Summary 3-(Prop-2-yn-1-yl)piperidine hydrochloride is a highly versatile, bifunctional chemical building block. It seamlessly integrates the privileged piperidine pharmacophore—a structural motif ubiquitous in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Prop-2-yn-1-yl)piperidine hydrochloride is a highly versatile, bifunctional chemical building block. It seamlessly integrates the privileged piperidine pharmacophore—a structural motif ubiquitous in FDA-approved therapeutics—with a terminal alkyne moiety. This unique architecture makes it an optimal candidate for bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

As a Senior Application Scientist, I have structured this whitepaper to move beyond a standard Material Safety Data Sheet (MSDS). This guide synthesizes physicochemical data, mechanistic toxicology, self-validating safety protocols, and a field-proven experimental workflow for drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the physical parameters of a compound is the first step in predicting its behavior in both biological assays and synthetic workflows. Below is the consolidated quantitative data for 3-(Prop-2-yn-1-yl)piperidine hydrochloride 1[1].

PropertySpecification / Value
Chemical Name 3-(Prop-2-yn-1-yl)piperidine hydrochloride
CAS Number 1885090-91-4
Molecular Formula C₈H₁₄ClN
Molecular Weight 159.66 g/mol
Structural Features Secondary amine (piperidine ring), terminal alkyne, hydrochloride salt
Appearance Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in water, methanol, and DMSO (due to the HCl salt form)

Mechanistic Toxicology & E-E-A-T Driven Safety Profile

A robust safety protocol requires understanding why a chemical is hazardous, not just knowing its GHS classification. The hazard profile of 3-(Prop-2-yn-1-yl)piperidine hydrochloride is primarily driven by its amine salt nature 2[2].

  • H302 (Harmful if swallowed): The hydrochloride salt can rapidly alter local gastric osmolarity and pH upon ingestion, leading to acute gastrointestinal distress and cellular dehydration.

  • H315 & H319 (Causes skin and serious eye irritation): Upon contact with physiological moisture (e.g., sweat, tears), the salt undergoes partial dissociation. The secondary amine of the piperidine ring acts as a localized base, disrupting the lipid bilayers in the stratum corneum and the corneal epithelium 3[3].

  • H335 (May cause respiratory irritation): Inhalation of the fine crystalline dust mechanically abrasions mucosal membranes. Its hygroscopic nature draws moisture from surrounding respiratory tissues, exacerbating the inflammatory response[2].

Safety & Handling Workflow

SafetyWorkflow A 3-(Prop-2-yn-1-yl)piperidine HCl (Solid Formulation) B Engineering Controls (Fume Hood, Local Exhaust) A->B C PPE Verification (Nitrile Gloves, Goggles) A->C D Weighing & Transfer (Closed System) B->D C->D E Spill / Exposure Event D->E Accident F Standard Operation (Proceed to Synthesis) D->F Safe Execution G Emergency Response (Eye Wash / Safety Shower) E->G

Workflow for handling 3-(Prop-2-yn-1-yl)piperidine HCl and emergency response protocols.

Self-Validating Emergency Response & Handling Protocols

Trustworthy laboratory execution relies on self-validating systems—protocols that contain built-in checks to confirm their success.

Standard Handling Protocol:

  • Engineering Controls: Weighing must be performed in a Class II biological safety cabinet or a dedicated powder hood.

  • Self-Validation Step: Utilize an analytical balance equipped with a draft shield. A perfectly stable reading without micro-fluctuations validates the absence of air currents that could aerosolize the irritant powder.

Emergency Spill Management:

  • Isolation: Immediately secure the area. Do not use water directly on the dry powder, as rapid dissolution will spread the irritant.

  • Containment: Sweep up the solid carefully using a damp, chemically inert absorbent pad.

  • Neutralization (Self-Validating): Wash the affected surface with a mild acidic solution (e.g., 5% acetic acid). Causality: This ensures any residual free-base piperidine is fully protonated into a highly water-soluble, less volatile salt. Follow with a thorough water rinse. Check the surface pH with indicator paper; a return to pH 7 validates complete decontamination.

Application in Drug Development: CuAAC Click Chemistry

The terminal alkyne of 3-(Prop-2-yn-1-yl)piperidine hydrochloride is primed for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction 4[4].

Why use this specific catalytic protocol? Standard thermal cycloadditions require excessive heat and yield a mixture of 1,4- and 1,5-regioisomers. By utilizing CuSO₄ and sodium ascorbate, Cu(II) is reduced in situ to the catalytically active Cu(I) species. This massive rate acceleration (up to 10⁷ times faster) exclusively yields the 1,4-disubstituted 1,2,3-triazole and prevents oxidative homocoupling of the alkynes 5[5].

Step-by-Step CuAAC Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 3-(Prop-2-yn-1-yl)piperidine hydrochloride and 1.0 equivalent of the target azide in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic solvent system perfectly balances the solubility of the organic building blocks (t-BuOH) and the inorganic catalyst salts (H₂O).

  • Catalyst Activation: In a separate vial, dissolve 0.05 equivalents of CuSO₄·5H₂O and 0.10 equivalents of sodium ascorbate in water.

    • Self-Validation: The solution will rapidly transition from pale blue (Cu²⁺) to colorless or pale yellow (Cu⁺). This colorimetric shift is a visual validation that the active catalytic species has been successfully generated[4].

  • Cycloaddition: Add the active catalyst mixture to the alkyne/azide solution. Stir at room temperature for 12–24 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC).

    • Self-Validation: Visualize the TLC plate using a KMnO₄ stain. The complete disappearance of the alkyne spot (which readily oxidizes and turns the purple stain brown) confirms reaction completion.

  • Purification: Extract the aqueous mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The basic piperidine nitrogen allows for highly efficient purification via a simple acid-base extraction, bypassing the need for complex column chromatography.

ClickChemistry A 3-(Prop-2-yn-1-yl)piperidine HCl (Terminal Alkyne) E Cycloaddition Reaction (Room Temp, Aqueous/Org Solvent) A->E B Target Molecule (Azide-Functionalized) B->E C Catalyst System (CuSO4 + Sodium Ascorbate) D Active Cu(I) Species C->D Reduction D->E Catalysis F 1,4-Disubstituted 1,2,3-Triazole (Piperidine-Linked Target) E->F

Mechanistic pathway of the CuAAC click chemistry reaction using the piperidine alkyne.

References

  • PMC / NIH: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Available at:[Link]

  • MDPI: Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-(Prop-2-yn-1-yl)piperidine Hydrochloride in Modern Drug Discovery

Executive Summary 3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 1885090-91-4) is a highly versatile, bifunctional building block that bridges traditional medicinal chemistry with modern bioorthogonal conjugation[1]. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 1885090-91-4) is a highly versatile, bifunctional building block that bridges traditional medicinal chemistry with modern bioorthogonal conjugation[1]. By combining the privileged piperidine pharmacophore—ubiquitous in FDA-approved drugs due to its favorable basicity, metabolic stability, and target engagement capabilities—with a terminal alkyne, this molecule serves as a premier scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions[2][3]. This application note provides an authoritative guide on utilizing this compound for accelerating hit-to-lead optimization and Proteolysis Targeting Chimera (PROTAC) development.

Mechanistic Rationale & Structural Advantages

The strategic value of 3-(Prop-2-yn-1-yl)piperidine hydrochloride in drug design is rooted in its dual functionality:

  • The Piperidine Core : Acts as a basic amine that enhances aqueous solubility and forms critical salt-bridge interactions with target protein residues (e.g., aspartate/glutamate in GPCRs and kinases)[2]. The hydrochloride salt form is specifically chosen over the free base to ensure long-term shelf stability, prevent amine oxidation, and provide immediate solubility in polar solvent systems used for bioconjugation[4].

  • The Terminal Alkyne (Propargyl Group) : Functions as a bioorthogonal handle. The alkyne is inert under physiological conditions but reacts rapidly and selectively with azides in the presence of a copper catalyst to form 1,4-disubstituted 1,2,3-triazoles[5]. The resulting triazole ring is not merely a passive linker; it acts as a robust, metabolically stable bioisostere of an amide bond, capable of participating in hydrogen bonding and dipole-dipole interactions within the target binding pocket[3].

Core Applications in Drug Discovery

Modular PROTAC Assembly via Click Chemistry

In targeted protein degradation, PROTACs require a precise spatial arrangement between a Protein of Interest (POI) ligand and an E3 ligase recruiter[6]. 3-(Prop-2-yn-1-yl)piperidine is frequently employed as a structural spacer or direct POI-binding motif. The terminal alkyne allows for the rapid, modular attachment of azide-functionalized PEG or alkyl linkers connected to E3 ligase ligands (e.g., Cereblon or VHL recruiters)[7]. The introduction of the triazole ring via click chemistry significantly improves the rigidity and aqueous solubility of the PROTAC compared to all-hydrocarbon linkers, enhancing cellular permeability and degradation efficacy[6][8].

Fragment-Based Drug Discovery (FBDD)

The compound is heavily utilized in FBDD to generate diverse libraries of enzyme inhibitors and neuroprotective agents. For instance, click chemistry has been used to fuse the piperidine scaffold with various aromatic azides to discover potent inhibitors of butyrylcholinesterase (BChE) for Alzheimer's disease models, as well as novel antifungal agents[3][5][9].

Late-Stage Functionalization via Sonogashira Coupling

Beyond click chemistry, the terminal alkyne undergoes efficient Sonogashira cross-coupling with aryl or heteroaryl halides. This allows medicinal chemists to rapidly append the piperidine moiety to complex, sterically hindered core scaffolds without the need for harsh, multi-step de novo syntheses[7].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-(Prop-2-yn-1-yl)piperidine hydrochloride [4]

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1885090-91-4Ensures precise sourcing of the regiochemically pure 3-substituted isomer.
Molecular Weight 159.66 g/mol Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
Physical State Solid (Hydrochloride Salt)High stability; prevents spontaneous degradation of the secondary amine.
Solubility H₂O, DMSO, MeOHCompatible with both organic synthesis and aqueous bio-assays.

Table 2: Optimization of CuAAC Catalyst Systems for Piperidine-Alkyne Conjugation

Catalyst SystemAdditives / LigandsSolvent SystemTypical YieldMechanistic Causality
CuSO₄ / NaAscNonet-BuOH / H₂O (1:1)60-75%Baseline system; basic piperidine nitrogen can competitively bind Cu(I), lowering yield.
CuSO₄ / NaAscTHPTA (Ligand)t-BuOH / H₂O (1:1)85-98% THPTA strongly coordinates Cu(I), preventing its sequestration by the piperidine amine and protecting it from oxidation.
CuIDIPEA (Base)DMF or THF50-70%Requires strict anhydrous/anaerobic conditions; prone to Glaser homocoupling byproducts.

Experimental Protocols

Protocol A: Standardized CuAAC for PROTAC Linker Assembly

This protocol describes the self-validating synthesis of a triazole-linked PROTAC intermediate using 3-(Prop-2-yn-1-yl)piperidine hydrochloride and an azide-functionalized E3 ligase recruiter.

Reagents:

  • 3-(Prop-2-yn-1-yl)piperidine hydrochloride (1.0 equiv, 0.1 mmol)

  • Azide-functionalized E3 Ligase Ligand (1.05 equiv, 0.105 mmol)

  • CuSO₄·5H₂O (0.1 equiv, 0.01 mmol)

  • Sodium Ascorbate (0.2 equiv, 0.02 mmol)

  • THPTA ligand (0.1 equiv, 0.01 mmol)

  • Solvent: tert-Butanol / H₂O (1:1 v/v, 2.0 mL)

Step-by-Step Methodology & Causality:

  • Substrate Dissolution: Dissolve the alkyne and azide in 1.0 mL of tert-butanol. Causality:t-BuOH is chosen because it solubilizes complex organic ligands without participating in nucleophilic side reactions.

  • Aqueous Preparation: In a separate vial, dissolve CuSO₄ and THPTA in 0.5 mL of degassed H₂O. Causality: Pre-mixing the copper source with the THPTA ligand ensures the immediate formation of the stabilizing Cu-ligand complex, preventing the basic piperidine nitrogen from sequestering the copper catalyst once mixed.

  • Catalyst Activation: Add Sodium Ascorbate (dissolved in 0.5 mL H₂O) to the Cu/THPTA mixture. The solution will briefly turn brown and then clear/pale yellow. Causality: Sodium ascorbate acts as a mild reducing agent, reducing inactive Cu(II) to the catalytically active Cu(I) species in situ.

  • Reaction Initiation: Transfer the activated catalyst solution to the substrate mixture. Stir at room temperature for 4–12 hours. Causality: The biphasic/micellar nature of the t-BuOH/H₂O mixture forces the hydrophobic alkyne and azide into close proximity, accelerating the cycloaddition.

  • Validation & Workup: Monitor by LC-MS. Upon completion, dilute with EtOAc and wash with saturated EDTA solution. Causality: EDTA acts as a strong chelator to strip residual copper ions from the product, which is critical as trace copper can interfere with downstream biological assays (e.g., cytotoxicity or target degradation assays).

Protocol B: Sonogashira Cross-Coupling for Aryl-Piperidine Synthesis

For the late-stage attachment of the piperidine scaffold to a halogenated aromatic core.

Step-by-Step Methodology & Causality:

  • System Degassing: To an oven-dried Schlenk flask, add the aryl iodide (1.0 equiv), 3-(Prop-2-yn-1-yl)piperidine hydrochloride (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%). Evacuate and backfill with Argon (3x). Causality: Strict removal of oxygen is mandatory. Oxygen rapidly oxidizes the Pd(0) active species and promotes unwanted Glaser homocoupling (alkyne-alkyne dimerization) mediated by CuI.

  • Solvent & Base Addition: Add anhydrous, degassed DMF (0.1 M) followed by Triethylamine (Et₃N, 5.0 equiv). Causality: Et₃N serves a dual purpose: it acts as a base to neutralize the hydrochloride salt of the piperidine, and it deprotonates the terminal alkyne to facilitate transmetalation from copper to palladium.

  • Reaction & Isolation: Heat the mixture at 70 °C for 6 hours. Cool, filter through a pad of Celite to remove metal salts, and purify via reverse-phase HPLC. Causality: Celite filtration prevents fine palladium black particulates from clogging HPLC columns during purification.

Visualizations

PROTAC_Assembly A 3-(Prop-2-yn-1-yl)piperidine (Terminal Alkyne) C Cu(I) Catalysis (CuSO4 + NaAsc) A->C Click Reaction B Azide-Functionalized E3 Ligase Recruiter B->C Click Reaction D 1,2,3-Triazole Linked PROTAC Intermediate C->D CuAAC F Fully Assembled Heterobifunctional PROTAC D->F Amide/Amine Coupling E Target Protein (POI) Binding Domain E->F Conjugation

Workflow of modular PROTAC assembly utilizing 3-(Prop-2-yn-1-yl)piperidine via CuAAC.

CuAAC_Mechanism N1 Cu(II) Precatalyst + Sodium Ascorbate N2 Active Cu(I) Species N1->N2 Reduction N3 Pi-Alkyne Copper Complex (Piperidine Scaffold) N2->N3 + Alkyne N4 Copper Acetylide Intermediate N3->N4 Deprotonation N5 Azide Coordination & Metallacycle Formation N4->N5 + Azide N6 1,4-Disubstituted 1,2,3-Triazole Product N5->N6 Ring Closure & Protonation N6->N2 Catalyst Regeneration

Mechanistic pathway of the CuAAC catalytic cycle forming the triazole pharmacophore.

References

  • [4] Sigma-Aldrich. 1-(3-chloropropyl)piperidine hydrochloride. Available at: [Link]

  • [6] Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC, National Institutes of Health. Available at: [Link]

  • [9] MDPI. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Available at: [Link]

  • [5] ACS Omega. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Available at: [Link]

  • LMU Munich. Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. Available at: [Link]

  • [2] PMC, National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • [7] ACS Publications. (2025). Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase. Available at: [Link]

  • [8] Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available at: [Link]

  • [3] DOI / Wiley. (2024). Click chemistry beyond metal‐catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Available at: [Link]

Sources

Application

Application Note: Site-Specific Protein Labeling via EDC/NHS Coupling and CuAAC Click Chemistry using 3-(Prop-2-yn-1-yl)piperidine Hydrochloride

Introduction & Mechanistic Overview The development of robust, bioorthogonal labeling strategies is a cornerstone of modern bioconjugation and drug development. 3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 1885090-91-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The development of robust, bioorthogonal labeling strategies is a cornerstone of modern bioconjugation and drug development. 3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 1885090-91-4) is a highly versatile, bifunctional building block designed to bridge traditional amine-reactive crosslinking with advanced click chemistry.

Mechanistically, this molecule offers two distinct reactive handles:

  • The Piperidine Secondary Amine: Unlike primary amines, the secondary amine of the piperidine ring acts as a potent nucleophile that reacts with activated carboxylates (e.g., aspartate/glutamate residues or C-termini) to form a tertiary amide bond . This structural feature is highly advantageous, as tertiary amides exhibit superior resistance to proteolytic cleavage in physiological environments compared to standard secondary amides.

  • The Terminal Alkyne (Propargyl Group): Positioned at the 3-position of the ring, the propargyl group provides a sterically unhindered terminal alkyne. This minimal steric bulk is critical for maximizing the reaction kinetics of the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

By utilizing 3-(Prop-2-yn-1-yl)piperidine, researchers can convert any carboxyl-containing biomolecule into an alkyne-tagged probe. Because native biomolecules lack azide and alkyne groups, this tag provides a strictly bioorthogonal handle that does not interfere with native biological functions[2].

Experimental Workflow & Signaling Logic

The bioconjugation process is a self-validating, two-step system. First, the native protein's carboxyl groups are activated using EDC and Sulfo-NHS to form a stable amine-reactive intermediate[3]. The secondary amine of 3-(Prop-2-yn-1-yl)piperidine attacks this intermediate. In the second phase, the newly introduced alkyne undergoes a CuAAC reaction with an azide-bearing reporter (e.g., a fluorophore or biotin)[4].

G Protein Native Protein (-COOH) Activation EDC / Sulfo-NHS (MES Buffer, pH 6.0) Protein->Activation Piperidine 3-(Prop-2-yn-1-yl)piperidine (Secondary Amine + Alkyne) Activation->Piperidine Nucleophilic Attack AlkyneProtein Alkyne-Tagged Protein (Tertiary Amide Bond) Piperidine->AlkyneProtein ClickReagents Azide-Fluorophore + Cu(I) / THPTA AlkyneProtein->ClickReagents CuAAC Reaction LabeledProtein Labeled Protein (1,2,3-Triazole Linkage) ClickReagents->LabeledProtein

Workflow of protein labeling using 3-(Prop-2-yn-1-yl)piperidine via EDC/NHS coupling and CuAAC.

Data Presentation: CuAAC Ligand Optimization

A critical failure point in CuAAC protein labeling is copper-induced oxidative damage. Free Cu(I) generates reactive oxygen species (ROS) that can degrade proteins and quench fluorophores. The selection of an accelerating ligand is mandatory to stabilize the Cu(I) oxidation state and maintain protein integrity[1][4].

Table 1: Comparison of CuAAC Ligands for Protein Bioconjugation

LigandWater SolubilityCu(I) StabilizationROS Mitigation (Protein Protection)Recommended Application
THPTA Excellent (>500 mM)HighExcellentGold Standard for general aqueous protein/peptide labeling.
BTTAA GoodVery HighSuperiorLabeling fragile proteins or live-cell surface labeling.
TBTA Poor (Requires DMSO)ModerateLowOrganic synthesis; small molecule modifications.

Step-by-Step Experimental Protocols

Protocol 1: Alkyne Functionalization of Protein Carboxylates

Causality Note: This step utilizes MES buffer (pH 6.0) because the EDC-mediated formation of the O-acylisourea intermediate is highly efficient in slightly acidic conditions. Sulfo-NHS is added to convert this unstable intermediate into a hydrolysis-resistant Sulfo-NHS ester, allowing the subsequent amine reaction to occur efficiently when the pH is raised[3].

Reagents Required:

  • Target Protein (1–5 mg/mL)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5

  • EDC·HCl and Sulfo-NHS (Freshly prepared)

  • 3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 1885090-91-4)

Methodology:

  • Buffer Exchange: Desalt the protein into the Activation Buffer (MES, pH 6.0) to remove any primary amine-containing buffers (e.g., Tris, Glycine) which would irreversibly quench the NHS ester[3].

  • Carboxyl Activation: Add EDC (2 mM final) and Sulfo-NHS (5 mM final) to the protein solution. Incubate at room temperature (RT) for 15 minutes.

  • Quenching (Optional but Recommended): Add 2-mercaptoethanol (to 20 mM) to quench unreacted EDC.

  • Conjugation: Dissolve 3-(Prop-2-yn-1-yl)piperidine hydrochloride in a minimal volume of DMSO or ultra-pure water. Add a 10- to 50-fold molar excess of the piperidine derivative to the activated protein.

  • pH Adjustment: Immediately adjust the reaction to pH 7.2–7.5 using the Coupling Buffer. Why? The secondary amine of the piperidine must be deprotonated to act as an effective nucleophile.

  • Incubation: React for 2 hours at RT under continuous gentle agitation.

  • Purification: Remove excess reagents using a size-exclusion desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4). The resulting product is an Alkyne-Tagged Protein .

Protocol 2: CuAAC Click Labeling with Azide-Fluorophore

Causality Note: The order of reagent addition is the most critical factor in this protocol. The Cu(II) salt must be pre-complexed with the THPTA ligand before contacting the protein. If free copper binds to the protein's native histidine or cysteine residues, it will cause precipitation and site-specific cleavage[4].

Reagents Required:

  • Alkyne-Tagged Protein (from Protocol 1)

  • Azide-Fluorophore (e.g., Cy5-Azide)

  • CuSO₄·5H₂O (20 mM stock in water)

  • THPTA Ligand (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, must be freshly prepared)

  • Aminoguanidine hydrochloride (100 mM stock in water)

Methodology:

  • Preparation of the Catalyst Complex: In a separate microcentrifuge tube, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ + 10 µL of 50 mM THPTA). Incubate for 5 minutes at RT. Why? This ensures complete chelation of the copper ions.

  • Reaction Assembly: To the Alkyne-Tagged Protein solution (in PBS), add the Azide-Fluorophore (typically 2- to 5-fold molar excess).

  • Scavenger Addition: Add Aminoguanidine to a final concentration of 5 mM. Why? Aminoguanidine scavenges reactive carbonyl byproducts generated by ascorbate oxidation, preventing unwanted protein cross-linking.

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA solution to the protein mixture (final Cu concentration should be 100–250 µM).

  • Initiation: Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction. Why? Ascorbate acts as the reducing agent, converting the inactive Cu(II) complex into the catalytically active Cu(I) species[4].

  • Incubation: Protect from light and incubate for 1 hour at RT.

  • Final Purification: Remove the copper catalyst and unreacted fluorophore via dialysis or a desalting column to yield the purified, fluorescently labeled protein.

References

  • Site-Specific Modification of Proteins through N-Terminal Azide Labeling and a Chelation-Assisted CuAAC Reaction , Bioconjugate Chemistry (ACS Publications).[Link]

Sources

Method

Application Note: Functionalization of Biomolecules Using 3-(Prop-2-yn-1-yl)piperidine Hydrochloride via Bioorthogonal Click Chemistry

Mechanistic Rationale & Chemical Advantages The functionalization of native biomolecules (proteins, antibodies, and nucleic acids) requires reagents that balance high reactivity with strict bioorthogonality. 3-(Prop-2-yn...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Advantages

The functionalization of native biomolecules (proteins, antibodies, and nucleic acids) requires reagents that balance high reactivity with strict bioorthogonality. 3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 1885090-91-4) has emerged as a premier bifunctional linker for these applications[1].

This molecule features two critical functional domains:

  • A Secondary Amine (Piperidine Ring): Acts as a potent nucleophile for conjugation to activated carboxyl groups (e.g., NHS esters). Unlike primary amines, the secondary amine forms a tertiary amide bond , which is highly resistant to proteolytic cleavage—a critical attribute for the in vivo stability of Antibody-Drug Conjugates (ADCs)[2].

  • A Terminal Alkyne (Propargyl Group): Serves as the bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. The rigid piperidine ring acts as a spatial spacer, projecting the alkyne away from the protein backbone to minimize steric hindrance during the click reaction[4].

Causality of the Hydrochloride Salt: The HCl salt form (MW 159.66) ensures immediate and complete dissolution in aqueous buffers[1]. This eliminates the need for organic co-solvents like DMF or DMSO, which are notorious for denaturing sensitive native proteins.

Bioconjugation Workflow

The functionalization process is a two-phase self-validating system. First, the native biomolecule's carboxyl groups are activated and amidated with the piperidine linker. Second, the newly introduced alkyne is "clicked" to an azide-bearing payload (e.g., a fluorophore or cytotoxic drug) via CuAAC[2].

Workflow N1 Native Biomolecule (Carboxyl Groups) N2 EDC/sulfo-NHS Intermediate N1->N2 EDC/sulfo-NHS pH 5.5-6.5 N3 Alkyne-Functionalized Biomolecule N2->N3 3-(Prop-2-yn-1-yl)piperidine pH 7.5-8.0 N4 Stable Triazole Bioconjugate N3->N4 Azide-Payload + CuAAC (CuSO4/THPTA/Ascorbate)

Caption: Two-phase bioconjugation workflow utilizing 3-(Prop-2-yn-1-yl)piperidine and CuAAC.

Reagent Optimization & Stoichiometry

The success of the CuAAC reaction on native proteins hinges on protecting the biomolecule from Copper(I)-induced reactive oxygen species (ROS) and precipitation[5]. The table below summarizes the causality behind selecting the optimal catalytic system.

Table 1: Optimization of CuAAC Catalytic Systems for Protein Bioconjugation
Catalyst SystemLigandReducing AgentBiocompatibilityAqueous SolubilityRecommended Use
CuSO₄ + Ascorbate THPTASodium AscorbateHighExcellentNative proteins, live-cell labeling
CuSO₄ + Ascorbate TBTASodium AscorbateLowPoor (Requires DMSO)Small molecules, peptide synthesis
Cu(I) Halides (CuBr) NoneNoneVery LowModerateOrganic synthesis (non-biological)

Mechanistic Insight: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory for protein bioconjugation. It wraps the Cu(I) ion, maintaining its catalytic activity while acting as a sacrificial reductant to intercept ROS that would otherwise oxidize histidine residues[6].

Step-by-Step Experimental Protocols

Phase 1: Alkyne Derivatization of Proteins

This protocol converts surface-accessible Asp/Glu carboxyl residues into terminal alkynes.

  • Activation: Dissolve the native protein (1-5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Causality: EDC is highly efficient at slightly acidic pH, but the resulting O-acylisourea intermediate is unstable. Adding sulfo-NHS stabilizes this into a semi-stable sulfo-NHS ester.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS. Incubate for 15 minutes at room temperature.

  • Buffer Exchange: Rapidly desalt the protein into Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5) using a spin column to remove unreacted EDC.

  • Amidation: Add a 20-fold molar excess of 3-(Prop-2-yn-1-yl)piperidine hydrochloride.

    • Causality: The pH is raised to 7.5 to ensure the secondary amine of the piperidine is unprotonated and highly nucleophilic.

  • Incubate for 2 hours at room temperature. Quench with 50 mM Tris (pH 7.5) and desalt to isolate the Alkyne-Functionalized Protein.

Phase 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol clicks an azide-modified payload (e.g., Azide-Fluorophore) to the Alkyne-Protein.

  • Catalyst Pre-complexation: In a separate tube, mix 20 mM CuSO₄ with 100 mM THPTA ligand in a 1:5 molar ratio. Incubate for 5 minutes.

    • Causality: Pre-complexing ensures no free Cu(II) is available to bind non-specifically to the protein backbone[7].

  • Reaction Assembly: To the Alkyne-Protein solution, add the Azide-Payload (5-10 molar equivalents).

  • Add the Cu/THPTA complex to achieve a final Cu concentration of 100 µM[5].

  • Initiation: Add Sodium Ascorbate (freshly prepared) to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state[7].

    • Optional but Recommended: Add 5 mM Aminoguanidine. Causality: Ascorbate oxidation produces dehydroascorbate, which can crosslink arginine residues. Aminoguanidine scavenges this byproduct[6].

  • Incubate for 30–60 minutes at room temperature, protected from light[2]. Purify the final conjugate via size-exclusion chromatography.

Self-Validating System & Troubleshooting

To ensure the integrity of the bioconjugation, the workflow must be validated at both phases to prevent compounding errors.

  • Validation Checkpoint 1 (Post-Amidation): Analyze the Alkyne-Protein via MALDI-TOF Mass Spectrometry.

    • Self-Validation Metric: The condensation of the protein carboxyl with 3-(Prop-2-yn-1-yl)piperidine results in the loss of H₂O. The exact mass shift should be +105 Da per linker attached. If the mass shift is absent, verify the pH of the Activation Buffer, as EDC hydrolysis outcompetes activation above pH 6.5.

  • Validation Checkpoint 2 (Post-CuAAC): Analyze the final conjugate via SDS-PAGE.

    • Self-Validation Metric: If a fluorophore payload was used, perform in-gel fluorescence scanning before Coomassie staining. A single fluorescent band corresponding to the protein's molecular weight confirms successful covalent attachment. The absence of high-molecular-weight smearing confirms that the THPTA and Aminoguanidine successfully prevented ROS-induced protein crosslinking[5].

Sources

Application

Analytical methods for characterizing 3-(Prop-2-yn-1-yl)piperidine hydrochloride

Application Note: Comprehensive Analytical Characterization of 3-(Prop-2-yn-1-yl)piperidine hydrochloride Introduction & Rationale 3-(Prop-2-yn-1-yl)piperidine hydrochloride is a highly versatile bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of 3-(Prop-2-yn-1-yl)piperidine hydrochloride

Introduction & Rationale

3-(Prop-2-yn-1-yl)piperidine hydrochloride is a highly versatile bifunctional building block utilized extensively in modern synthetic chemistry, drug discovery, and materials science[1]. Structurally, it combines a piperidine core—a privileged pharmacophore in medicinal chemistry—with a propargyl group (a terminal alkyne). This terminal alkyne is highly valued for its reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and as a linkage point in the synthesis of PROTAC degronimers[2][3].

Because this compound is supplied as a hydrochloride salt, its physicochemical behavior (solubility, ionization, and hygroscopicity) dictates the selection of analytical techniques. This application note provides a self-validating, orthogonal analytical workflow combining Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared Spectroscopy (FTIR) to rigorously confirm the identity, purity, and structural integrity of 3-(Prop-2-yn-1-yl)piperidine hydrochloride.

Physicochemical Properties

Before initiating any analytical workflow, it is critical to establish the baseline properties of the analyte. The hydrochloride salt form significantly enhances the compound's aqueous solubility compared to its free-base counterpart.

PropertyValue
Chemical Name 3-(Prop-2-yn-1-yl)piperidine hydrochloride
CAS Number 1885090-91-4[1]
Molecular Formula C₈H₁₃N · HCl (or C₈H₁₄ClN)
Molecular Weight (Salt) 159.66 g/mol [1]
Molecular Weight (Free Base) 123.19 g/mol
Physical State Solid (typically white to off-white powder)

Analytical Strategy & Workflow

To ensure absolute scientific integrity, our protocol employs an orthogonal approach. No single technique is sufficient for complete characterization. NMR provides atomic-level structural connectivity; LC-MS confirms the molecular mass and chromatographic purity; and FTIR validates the presence of specific functional groups (specifically the alkyne and the protonated amine) without requiring sample dissolution.

Workflow cluster_0 Orthogonal Analytical Techniques Start 3-(Prop-2-yn-1-yl)piperidine HCl Sample Preparation NMR NMR Spectroscopy (Identity & Structure) Start->NMR LCMS LC-MS Analysis (Purity & Mass) Start->LCMS FTIR ATR-FTIR (Functional Groups) Start->FTIR Data Data Integration & Verification NMR->Data LCMS->Data FTIR->Data Report Final Characterization Report Data->Report

Figure 1: Orthogonal analytical workflow for the characterization of 3-(Prop-2-yn-1-yl)piperidine HCl.

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Material Selection: Given that the analyte is a hydrochloride salt, it exhibits excellent solubility in polar protic solvents. Deuterium oxide (D₂O) is the optimal solvent choice because it readily dissolves the salt and prevents the spectral broadening often caused by the quadrupolar relaxation of the nitrogen atom in aprotic solvents. Note: When using D₂O, the piperidinium protons (NH₂⁺) will rapidly exchange with deuterium, rendering them invisible in the ¹H NMR spectrum (appearing within the HOD peak at ~4.79 ppm).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10–15 mg of 3-(Prop-2-yn-1-yl)piperidine hydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of D₂O (99.9% D) to the vial. Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition (¹H NMR): Acquire the spectrum at 400 MHz or higher. Set the relaxation delay (d1) to 2.0 seconds and acquire 16–32 scans. The terminal acetylenic hydrogen typically appears at a chemical shift of approximately 2.3–2.5 ppm[3].

  • Acquisition (¹³C NMR): Acquire the spectrum at 100 MHz or higher. Due to the lack of NOE enhancement and long relaxation times of quaternary carbons, set d1 to 2.0–3.0 seconds and acquire a minimum of 512 scans. The sp-hybridized alkyne carbons will appear in the 70–85 ppm range[3].

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Material Selection: The piperidine nitrogen has a pKa of approximately 10. To ensure the molecule remains fully protonated during chromatography—which prevents peak tailing on reversed-phase (C18) columns and maximizes ionization efficiency in Positive Electrospray Ionization (+ESI) mode—an acidic mobile phase is mandatory[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to create a 1 mg/mL stock. Dilute 10 µL of the stock into 990 µL of the same solvent to yield a 10 µg/mL working solution.

  • Column Selection: Use a standard C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) maintained at 40 °C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Operate the mass spectrometer in +ESI mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 50 to 500.

  • Data Analysis: Extract the chromatogram for the expected [M+H]⁺ ion. The free base molecular weight is 123.19 g/mol ; therefore, the target m/z is 124.1 .

Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Causality & Material Selection: Attenuated Total Reflectance (ATR) FTIR is the preferred method for solid salts because it requires zero sample preparation, eliminating the risk of moisture absorption that occurs when pressing KBr pellets. The propargyl group's terminal triple bond produces a characteristic, albeit weak-to-medium, C≡C stretching absorption in the 2100–2260 cm⁻¹ range[3][5].

Step-by-Step Protocol:

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place approximately 2–5 mg of the solid powder directly onto the center of the ATR crystal.

  • Compression: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the crystal and the solid sample.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Key Feature Identification: Look for the sharp terminal ≡C–H stretch at ~3280 cm⁻¹, the C≡C stretch at ~2110 cm⁻¹, and the broad N-H⁺ stretch characteristic of amine hydrochlorides spanning 2500–3000 cm⁻¹[5].

Data Interpretation & Acceptance Criteria

To validate the sample, the experimental data must align with the theoretical values summarized in the table below.

Analytical TechniqueTarget ParameterExpected Result / Acceptance Criteria
¹H NMR (D₂O) Terminal Alkyne ProtonMultiplet/Triplet at ~2.3–2.5 ppm (integrates to 1H).
¹H NMR (D₂O) Piperidine Core ProtonsComplex multiplets between 1.5–3.5 ppm (integrates to 9H).
LC-MS (+ESI) Molecular Ion [M+H]⁺Dominant peak at m/z 124.1 ± 0.2 Da.
LC-MS (UV/TIC) Chromatographic PuritySingle sharp peak; Area % ≥ 95.0%.
ATR-FTIR ≡C–H StretchSharp band at ~3280 cm⁻¹.
ATR-FTIR C≡C StretchWeak to medium band at ~2110 cm⁻¹.
ATR-FTIR N-H⁺ (Salt) StretchBroad absorption band from 2500–3000 cm⁻¹.

References

  • Google Patents: WO2017197046A1 - C3-carbon linked glutarimide degronimers for target protein degradation. Available at: [2]

  • Grokipedia: Propargyl group - Structural Features and Spectroscopy. Available at: [Link][3]

  • National Institutes of Health (PMC): Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum. Available at:[Link][4]

  • MDPI: Copper-Mediated Homocoupling of N-propargylcytisine—Synthesis and Spectral Characterization of Novel Cytisine-Based Diyne Dimer. Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Prop-2-yn-1-yl)piperidine Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 3-(Prop-2-yn-1-yl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(Prop-2-yn-1-yl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-alkylation. As your partner in the lab, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a highly polar byproduct that is insoluble in my extraction solvent. What is this and how can I prevent it?

A1: You are most likely observing the formation of a quaternary ammonium salt due to over-alkylation.

This is the most common side reaction in the N-alkylation of secondary amines like piperidine.[1] The nitrogen atom of the newly formed 3-(Prop-2-yn-1-yl)piperidine is still nucleophilic and can react with a second molecule of your propargyl halide (e.g., propargyl bromide) to form a 1,1-di(prop-2-yn-1-yl)-3-propylpiperidin-1-ium salt.

Causality & Mechanism: The reaction proceeds via a standard SN2 mechanism. Once the desired tertiary amine is formed, it competes with the starting secondary amine for the alkylating agent. Because the tertiary amine is often a strong nucleophile, this second alkylation can be rapid, especially if there is a localized excess of the propargyl halide.

Troubleshooting & Prevention:

  • Control Stoichiometry with Slow Addition: The most critical factor is to maintain the piperidine derivative in excess relative to the propargyl halide at all times. This can be achieved by the slow, dropwise addition of the alkylating agent to a stirred solution of the piperidine using a syringe pump.[2] This prevents a localized high concentration of the halide, minimizing the chance of the product reacting further.

  • Reagent Ratio: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the propargyl halide (1.0 equivalent).[1]

  • Choice of Base: If a base is used to scavenge the HBr or HCl formed, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is preferable to inorganic bases like K₂CO₃, which can sometimes promote side reactions. However, for simple alkylations, often no additional base is needed as the piperidine starting material can act as the base.[2]

  • Solvent Selection: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. Acetonitrile is often a good choice as it effectively solvates the reactants without aggressively promoting the second alkylation step.[2]

Diagram: N-Alkylation vs. Over-Alkylation Pathway

G cluster_main Desired N-Alkylation (S_N2) cluster_side Side Reaction: Over-Alkylation Piperidine 3-Propylpiperidine Product Desired Product 3-(Prop-2-yn-1-yl)piperidine Piperidine->Product 1.0 eq. PropargylHalide Propargyl Bromide (HC≡CCH₂Br) PropargylHalide->Product Slow Addition < 1.0 eq. QuatSalt Quaternary Ammonium Salt (Byproduct) Product->QuatSalt Nucleophilic Attack PropargylHalide2 Propargyl Bromide (Excess) PropargylHalide2->QuatSalt G Terminal HC≡C-CH₂-R (Terminal Alkyne) Intermediate [HC≡C-CHR ↔ HĊ=C=CHR]⁻ (Resonance-Stabilized Anion) Terminal->Intermediate + Base (- H⁺) Allene H₂C=C=CH-R (Allene) Intermediate->Allene + H⁺ Internal CH₃-C≡C-R (Internal Alkyne) Intermediate->Internal + H⁺

Caption: Base-catalyzed isomerization of a terminal alkyne.

Q3: I'm getting a dimeric byproduct, especially when my reaction is exposed to air or if I use copper catalysts. What is this reaction?

A3: You are likely observing Glaser coupling, an oxidative homodimerization of the terminal alkyne.

This reaction couples two terminal alkyne molecules to form a symmetric 1,3-diyne. It is typically mediated by copper salts (Cu(I) or Cu(II)) and an oxidant, which can be as simple as atmospheric oxygen. [3] Causality & Mechanism: The mechanism involves the formation of a copper acetylide intermediate. This intermediate then reacts with another copper acetylide in an oxidative process, coupling the two alkyne units and regenerating the copper catalyst in a lower oxidation state. Even trace amounts of copper contamination can catalyze this side reaction if oxygen is present.

Troubleshooting & Prevention:

  • Inert Atmosphere: This is the most crucial preventative measure. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen. [1]* Avoid Copper: If your synthesis does not explicitly require a copper catalyst, ensure your glassware and reagents are free from copper contamination.

  • Protecting Groups: For multi-step syntheses where the alkyne will be subjected to oxidative or copper-catalyzed conditions later, the most robust solution is to protect the terminal alkyne. A bulky trialkylsilyl group (e.g., trimethylsilyl - TMS) replaces the acidic proton, sterically hindering the coupling reaction. [3]This requires an additional protection/deprotection sequence.

Troubleshooting Guide: Summary Table
Observation Potential Cause Primary Solution(s) Secondary Actions
Unexpected peak in LC-MS with M+81 Da Over-alkylation (Quaternization)Use a syringe pump for slow addition of propargyl halide.Use 1.1 eq. of piperidine; keep temperature low.
New NMR signals at 4.5-6.0 ppm Isomerization to alleneUse a milder base (e.g., DIPEA instead of K₂CO₃).Run reaction at a lower temperature; minimize reaction time.
Disappearance of terminal ≡C-H proton signal Isomerization to internal alkyneAvoid strong bases and high temperatures.Monitor reaction closely and work up promptly.
Byproduct with ~2x molecular weight Glaser Coupling (Dimerization)Maintain a strict inert (Ar/N₂) atmosphere.Use copper-free reagents/glassware; consider alkyne protection.
Low conversion, starting material remains Poor leaving group on alkylating agentUse propargyl bromide or iodide instead of chloride.Increase reaction temperature slightly; increase reaction time.
Experimental Protocols
Protocol 1: Optimized N-Propargylation of Piperidine to Minimize Over-Alkylation

This protocol provides a general guideline for the mono-N-alkylation of a piperidine derivative, optimized to suppress the formation of the quaternary ammonium salt. [1][2] Materials:

  • 3-Substituted Piperidine (1.1 eq)

  • Propargyl Bromide (80% solution in toluene, 1.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Syringe Pump

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere and charge it with the 3-substituted piperidine (1.1 eq).

  • Add anhydrous acetonitrile to create a 0.1 M solution and begin stirring at room temperature.

  • Load the propargyl bromide (1.0 eq) into a syringe and place it on a syringe pump.

  • Set the syringe pump to add the propargyl bromide solution dropwise over a period of 2-4 hours.

  • Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, remove the solvent under reduced pressure. The crude product is the hydrobromide salt.

  • To obtain the free base for purification, dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free base.

  • Purify by column chromatography on silica gel.

  • To form the final hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl in ether or dioxane. Collect the resulting precipitate by filtration.

Protocol 2: TMS Protection of Terminal Alkyne to Prevent Glaser Coupling

This procedure is used when the alkyne functionality needs to be preserved through subsequent reaction steps that may induce dimerization. [3] Materials:

  • Propargyl-functionalized compound (1.0 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Trimethylsilyl chloride (TMSCl, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve the alkyne-containing starting material in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the slow, dropwise addition of trimethylsilyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC or GC/MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the TMS-protected compound, which can be purified by column chromatography if necessary.

Troubleshooting Workflow Diagram

G Start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR). CheckPurity Is Desired Product the Major Component? Start->CheckPurity Success Proceed to Purification & Hydrochloride Salt Formation. CheckPurity->Success Yes IdentifyImpurity Identify Major Impurity by MS and NMR. CheckPurity->IdentifyImpurity No IsQuat Impurity is M+81 Da? (Quaternization) IdentifyImpurity->IsQuat IsIsomer Vinyl signals in NMR? (Isomerization) IsQuat->IsIsomer No OptimizeQuat Re-run with: 1. Syringe pump addition 2. Lower Temperature 3. Confirm 1.1:1 amine:halide ratio IsQuat->OptimizeQuat Yes IsDimer Impurity is ~2M-2 Da? (Glaser Coupling) IsIsomer->IsDimer No OptimizeIsomer Re-run with: 1. Milder Base (e.g., DIPEA) 2. Lower Temperature 3. Shorter Reaction Time IsIsomer->OptimizeIsomer Yes OptimizeDimer Re-run with: 1. Strict Inert Atmosphere 2. Use High-Purity Solvents 3. Consider TMS protection IsDimer->OptimizeDimer Yes Other Consult further literature for other possibilities. IsDimer->Other No OptimizeQuat->Start OptimizeIsomer->Start OptimizeDimer->Start

Caption: A logical workflow for troubleshooting common side reactions.

References

Sources

Optimization

Technical Support Center: Optimization of Click Reaction Conditions for 3-(Prop-2-yn-1-yl)piperidine hydrochloride

Welcome to the technical support center for the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically focusing on the use of 3-(Prop-2-yn-1-yl)piperidine hydrochloride. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically focusing on the use of 3-(Prop-2-yn-1-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to overcome common experimental challenges and ensure robust and reproducible results.

The "click" chemistry reaction is a powerful tool for molecular assembly, known for its high yields, selectivity, and tolerance to a wide range of functional groups.[1][2][3] However, successful implementation, especially with a substrate like 3-(Prop-2-yn-1-yl)piperidine hydrochloride, requires careful consideration of various reaction parameters. This guide provides a structured approach to troubleshoot and optimize your experimental setup.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My click reaction is showing low to no product yield. What are the primary factors to investigate?

Low or no yield is a common but often solvable issue in CuAAC reactions. The root cause typically lies in one of the following areas:

  • Inactive Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)).[4] If you are starting with a Copper(II) (Cu(II)) salt, such as CuSO₄, an insufficient amount or degraded reducing agent (e.g., sodium ascorbate) will result in a low concentration of the active Cu(I) species.[5] Cu(I) itself is also susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6]

    • Solution: Always prepare fresh sodium ascorbate solution before each experiment.[7] Ensure your reaction is performed under an inert atmosphere (e.g., by degassing solvents and purging the reaction vessel with nitrogen or argon) to prevent oxygen from inactivating the catalyst.[6][8]

  • Poor Reagent Quality: Impurities in your 3-(Prop-2-yn-1-yl)piperidine hydrochloride or azide partner can inhibit the copper catalyst.[5][6]

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). If necessary, purify the reagents before use.[7]

  • Suboptimal Ligand-to-Copper Ratio: Copper-stabilizing ligands are crucial for preventing oxidation and disproportionation of the Cu(I) catalyst.[9][10] An incorrect ratio can lead to catalyst deactivation.

    • Solution: For bioconjugation reactions, a ligand-to-copper ratio of 5:1 is often recommended to protect sensitive biomolecules.[7] However, the optimal ratio can range from 1:1 to 5:1.[7] It is advisable to screen different ratios to find the best condition for your specific system.

  • pH Considerations: The protonation state of the piperidine nitrogen in your alkyne can be influenced by the reaction pH. While CuAAC reactions are generally tolerant to a wide pH range (typically 4-12), the optimal pH for your specific reaction may be narrower.[1][11]

    • Solution: For reactions involving molecules with pH-sensitive functional groups, a pH range of 6 to 8 is often recommended.[11] Consider performing small-scale pilot reactions at different pH values (e.g., 6.5, 7.4, and 8.0) to identify the optimal condition.[11]

Question 2: I'm observing significant formation of a side product, what is the likely cause and how can I prevent it?

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, which leads to the formation of a diyne byproduct.[5]

  • Cause: This side reaction is promoted by the presence of oxygen, which oxidizes the Cu(I) catalyst.

  • Prevention:

    • Inert Atmosphere: Rigorously exclude oxygen from your reaction by degassing all solvents and maintaining an inert atmosphere (nitrogen or argon) throughout the experiment.[8]

    • Increase Reducing Agent: Increasing the concentration of the reducing agent, such as sodium ascorbate, can help to maintain a higher concentration of the active Cu(I) catalyst and suppress the oxidative homocoupling pathway.[5]

    • Utilize a Stabilizing Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) catalyst and minimize side reactions.[5][9]

Question 3: My starting materials are not fully soluble in the reaction solvent. How can I improve solubility?

Poor solubility of either the 3-(Prop-2-yn-1-yl)piperidine hydrochloride or the azide partner can significantly hinder the reaction rate.

  • Solution:

    • Solvent Screening: Experiment with different solvents or solvent mixtures. Common choices for click chemistry include water, t-butanol, DMSO, DMF, and THF, or mixtures thereof.[6] A mixture of an organic solvent and water can often enhance the solubility of both polar and non-polar reactants.[6]

    • Co-solvents: The use of co-solvents can be highly effective. For instance, a mixture of t-butanol and water is a classic solvent system for CuAAC reactions.[12]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of click reactions with 3-(Prop-2-yn-1-yl)piperidine hydrochloride.

What are the recommended starting conditions for a click reaction with 3-(Prop-2-yn-1-yl)piperidine hydrochloride?

A good starting point for optimization is crucial. The following table summarizes a set of generally reliable initial reaction parameters.

ParameterRecommended Starting ConditionRationale & Key Considerations
Reactant Ratio (Alkyne:Azide) 1:1.1 to 1:1.2A slight excess of one reagent can drive the reaction to completion. The less expensive or more readily available component is typically used in excess.[7]
Copper Source CuSO₄·5H₂OReadily available and is reduced in situ to the active Cu(I) species.[4]
Copper Concentration 0.05 - 0.25 mMFor bioconjugations, lower concentrations are often used to minimize potential damage to sensitive molecules.[7]
Reducing Agent Sodium Ascorbate (freshly prepared)Essential for the in situ reduction of Cu(II) to Cu(I).[4][7] A final concentration of around 5 mM is a good starting point.[7]
Ligand THPTA (water-soluble) or TBTALigands stabilize the Cu(I) catalyst, preventing oxidation and increasing reaction efficiency.[9][10][13]
Ligand:Copper Ratio 2:1 to 5:1A higher ratio is often beneficial in bioconjugation to protect biomolecules from oxidative damage.[7]
Solvent t-BuOH/H₂O (1:1) or DMSO/H₂OSolvent choice is critical for reactant solubility.[6][12]
Temperature Room TemperatureMost click reactions proceed efficiently at ambient temperature.[12]
pH 7.0 - 8.0Buffering the reaction mixture can be important, especially when working with pH-sensitive substrates.[11][14]
How do I choose the right copper-stabilizing ligand?

The choice of ligand can significantly impact the reaction kinetics and biocompatibility.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This is a highly water-soluble ligand, making it an excellent choice for reactions in aqueous buffers and for bioconjugation applications.[9][15] It effectively stabilizes the Cu(I) catalyst and can improve reaction rates.[9]

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): This ligand is more suitable for reactions in organic solvents due to its lower water solubility.[9] It is also a very effective stabilizing agent for the Cu(I) catalyst.[15]

  • Other Ligands: A variety of other ligands have been developed to further enhance reaction efficiency and biocompatibility, such as BTTAA and BTTES, which are noted for their very high biocompatibility and low cytotoxicity.[9][16]

How can I monitor the progress of my click reaction?

Real-time or periodic monitoring of the reaction is essential for optimization.

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitatively assessing the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the conversion of reactants to products and can help identify any side products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (online NMR) and provides detailed structural information about the product.[17]

  • Fluorescence Spectroscopy: If one of the reactants is fluorescent or a fluorogenic probe is used, the reaction progress can be monitored by the change in fluorescence intensity.[18]

What are the best practices for purifying the final product?

The purification method will depend on the properties of your final triazole product.

  • Direct Precipitation: In some cases, the product may precipitate from the reaction mixture and can be isolated by simple filtration.[1]

  • Extraction: If the product has different solubility properties than the starting materials and catalyst, it can be purified by liquid-liquid extraction.

  • Chromatography: Column chromatography (e.g., silica gel) or preparative HPLC are often used for high-purity isolation.[19][20]

  • Molecular Weight Cut-Off (MWCO) Centrifugation: For larger molecules like bioconjugates, this technique can be a rapid and effective way to remove small molecule impurities and excess reagents.[21][22]

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol provides a starting point for optimizing your click reaction with 3-(Prop-2-yn-1-yl)piperidine hydrochloride.

1. Reagent Preparation (Stock Solutions):

  • 3-(Prop-2-yn-1-yl)piperidine hydrochloride: 10 mM in a suitable solvent (e.g., water or DMSO).

  • Azide partner: 11 mM in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄·5H₂O): 20 mM in water.[7]

  • THPTA: 50 mM in water.[7]

  • Sodium Ascorbate: 100 mM in water (prepare fresh).[7]

2. Reaction Setup (under an inert atmosphere): a. In a microcentrifuge tube, add the desired volume of the 3-(Prop-2-yn-1-yl)piperidine hydrochloride stock solution. b. Add the corresponding volume of the azide partner stock solution for a 1:1.1 molar ratio. c. Add the appropriate volume of solvent (e.g., a 1:1 mixture of t-BuOH/water) to achieve the desired final concentration.[12] d. In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[7] Add this mixture to the reaction tube to achieve a final copper concentration of 0.1 mM. e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[7]

3. Reaction Monitoring and Work-up: a. Stir the reaction at room temperature. b. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours). c. Once the reaction is complete, proceed with the appropriate work-up and purification method.

Visualizations

Troubleshooting Workflow for Low-Yield CuAAC Reactions

TroubleshootingWorkflow start Low or No Product Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst catalyst_issue Inactive Cu(I) Catalyst? check_catalyst->catalyst_issue check_reagents 2. Verify Reagent Quality reagent_issue Impure Starting Materials? check_reagents->reagent_issue check_conditions 3. Evaluate Reaction Conditions conditions_issue Suboptimal Conditions? check_conditions->conditions_issue catalyst_issue->check_reagents No solution_catalyst1 Use Fresh Sodium Ascorbate catalyst_issue->solution_catalyst1 Yes solution_catalyst2 Degas Solvents & Use Inert Atmosphere catalyst_issue->solution_catalyst2 Yes reagent_issue->check_conditions No solution_reagents Purify Starting Materials (NMR, LC-MS) reagent_issue->solution_reagents Yes solution_conditions1 Optimize Ligand:Cu Ratio (e.g., 5:1) conditions_issue->solution_conditions1 Yes solution_conditions2 Screen Solvents/Co-solvents conditions_issue->solution_conditions2 Yes solution_conditions3 Optimize pH (e.g., 6.5-8.0) conditions_issue->solution_conditions3 Yes solution_catalyst1->check_reagents solution_catalyst2->check_reagents solution_reagents->check_conditions end Successful Reaction solution_conditions1->end solution_conditions2->end solution_conditions3->end

Caption: A step-by-step workflow for troubleshooting low-yield CuAAC reactions.

Key Components of an Optimized CuAAC Reaction

CuAAC_Optimization cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Alkyne 3-(Prop-2-yn-1-yl)piperidine hydrochloride Product 1,4-Disubstituted Triazole Product Alkyne->Product Azide Azide Partner Azide->Product Cu_Source Cu(II) Source (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_Source->Cu_I Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I reduces Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I stabilizes Cu_I->Product catalyzes Solvent Solvent System (e.g., tBuOH/H2O) Solvent->Product pH pH (e.g., 7.0-8.0) pH->Product Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Cu_I protects

Caption: Interplay of key components for an optimized CuAAC reaction.

References

  • A Researcher's Guide to Orthogonal Methods for Confirming Click Chemistry Reactions - Benchchem.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • troubleshooting low yield in copper-catalyzed click reactions - Benchchem.
  • Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions - Benchchem.
  • Impact of pH on 4-Pentynamide, N-(2-aminoethyl)- reaction kinetics - Benchchem.
  • Technical Support Center: Copper-Catalyzed Click Chemistry - Benchchem.
  • “Click” analytics for “click” chemistry – a simple method for calibration-free evaluation of online NMR spectra - OPUS.
  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands - Vector Labs.
  • Click reaction ligands - BroadPharm.
  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - MDPI.
  • Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab News Center.
  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed.
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group?
  • Click Chemistry: Solutions by baseclick.
  • What are the general procedures for click chemistry labeling of oligonucleotide and DNA?
  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? | Bentham Science Publishers.
  • Click Сhemistry Labeling of Oligonucleotides and DNA - Lumiprobe.
  • Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition) ? | ResearchGate.
  • A Comprehensive Guide to Click Chemistry Reaction.
  • Click Chemistry reagents from Jena Bioscience - Bio-Connect.
  • Optimizing Propargyl-PEG4-Thiol Reactions: A Technical Support Guide - Benchchem.
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Scaling Up 3-(Prop-2-yn-1-yl)piperidine Hydrochloride Workflows

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have guided numerous drug discovery and development teams through the complex transition from milligram-scale discovery to k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have guided numerous drug discovery and development teams through the complex transition from milligram-scale discovery to kilogram-scale pilot production.

3-(Prop-2-yn-1-yl)piperidine hydrochloride is a highly versatile bifunctional building block, featuring a secondary amine and a terminal alkyne. However, scaling up reactions involving this molecule is fraught with specific challenges: the extreme hygroscopicity of the piperidine hydrochloride salt, the thermodynamic risks associated with alkyne cycloadditions, and the propensity for oxidative side reactions.

This guide is structured to provide field-proven, self-validating protocols and mechanistic troubleshooting to ensure your scale-up campaigns are safe, high-yielding, and reproducible.

Part 1: Troubleshooting Guide & FAQs

Q1: During scale-up dispensing, our 3-(Prop-2-yn-1-yl)piperidine hydrochloride powder rapidly turns into a sticky, unweighable paste. How do we prevent this? The Causality (Expertise): This is a classic symptom of extreme hygroscopicity, a common trait among piperidine hydrochloride salts[1]. The secondary amine salt readily absorbs atmospheric moisture, which not only ruins the physical flowability of the powder but also drastically throws off your stoichiometric calculations. The Solution:

  • Environmental Control: Dispense the material in a controlled environment with Relative Humidity (RH) < 20%, or ideally within a nitrogen-purged glovebox.

  • Process Adjustment: If solid handling remains impossible, transition to a liquid-dosing strategy. Dissolve the entire bulk container in a known volume of anhydrous solvent (e.g., methanol or water, depending on the next step) and dose volumetrically.

Q2: We are using this molecule as an alkyne precursor in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). At the 10g scale it was fine, but at the 500g scale, we experienced a dangerous thermal runaway. What went wrong? The Causality (Expertise): The "Click" azide-alkyne cycloaddition is thermodynamically favored and highly exothermic, featuring an enormous rate acceleration (10^7 to 10^8 times faster than uncatalyzed reactions)[2]. At the lab scale, the high surface-area-to-volume ratio of a round-bottom flask dissipates this heat instantly. At the pilot scale, heat transfer is significantly reduced. If all reagents are mixed at once (batch mode), the rapid release of enthalpic energy outpaces the reactor's cooling capacity[3]. The Solution: Transition from a batch process to a semi-batch dosing process . Load the alkyne, azide, and copper catalyst into the reactor. Control the reaction rate by slowly dosing the reducing agent (e.g., sodium ascorbate) over 2–4 hours while maintaining active jacket cooling.

Q3: LC-MS analysis of our scaled-up crude product shows a massive impurity peak corresponding to exactly twice the mass of our alkyne minus two protons. Why is this happening? The Causality (Expertise): You are observing the Glaser-Hay coupling (oxidative dimerization). Terminal alkynes, in the presence of Copper(II), a base (like the piperidine free-base itself), and oxygen, will rapidly couple to form a conjugated diyne. At the lab scale, a quick nitrogen flush is often sufficient. At scale, oxygen ingress during reagent loading or inadequate degassing is a major vulnerability. The Solution: Implement strict inertion protocols. Sparge all reaction solvents with subsurface Nitrogen or Argon for at least 30 minutes prior to the introduction of the copper catalyst.

Part 2: Visualizing Process & Mechanistic Pathways

To fully master the scale-up of 3-(Prop-2-yn-1-yl)piperidine, you must understand both the macroscopic operational workflow and the microscopic mechanistic pathways that dictate impurity formation.

Workflow Start 3-(Prop-2-yn-1-yl)piperidine HCl (Hygroscopic Solid) FreeBase Alkaline Free-Basing (NaOH, pH > 12) Start->FreeBase Add to aqueous base Extract Phase Extraction (2-MeTHF or MTBE) FreeBase->Extract Phase separation Reaction CuAAC Reaction (Semi-batch Dosing) Extract->Reaction Degas (N2), Add Azide & Cu(I) Purify Crystallization (Anti-solvent addition) Reaction->Purify Quench & Filter

Fig 1: Macroscopic workflow for the scale-up and isolation of propargyl piperidine derivatives.

Mechanisms A 3-(Prop-2-yn-1-yl)piperidine (Terminal Alkyne) B Target 1,4-Triazole (CuAAC Product) A->B R-N3, Cu(I), Ascorbate Strict N2 Atmosphere C Glaser Dimerization (Impurity) A->C O2 ingress, Cu(II), Base (Avoid at scale) D Alkyne Isomerization (Impurity) A->D Thermal stress, Strong Base (T > 60°C)

Fig 2: Divergent mechanistic pathways of terminal alkynes during scale-up conditions.

Part 3: Quantitative Data & Process Parameters

Successful scale-up relies on data-driven solvent selection and rigorous adherence to thermodynamic safety limits. The tables below summarize the critical parameters required for processing this molecule.

Table 1: Solvent Selection Matrix for Processing
SolventProcess StageSuitabilityCausality / Rationale
Water Free-basingEssential Solubilizes the HCl salt completely before basification, ensuring a homogeneous phase for the acid-base reaction.
MTBE ExtractionExcellent Low water miscibility and easy to dry. Crucially, it avoids the dangerous phase-density inversions common with halogenated solvents like DCM at scale.
2-MeTHF Reaction (CuAAC)Very Good Biorenewable, forms a clean azeotrope for drying, and supports copper catalysis well without coordinating too strongly.
Isopropanol CrystallizationGood Allows for controlled anti-solvent (e.g., heptane) addition to isolate the final piperidine product without chromatography[2],[1].
Table 2: Thermodynamic & Safety Parameters for CuAAC Scale-up
ParameterValue / RangeImplication for Scale-up
Reaction Enthalpy (ΔH) ~ -60 to -65 kcal/molHighly exothermic. Requires active jacket cooling and semi-batch dosing of the reducing agent.
Onset Temperature 20 °C – 25 °CReaction initiates rapidly at room temperature. Do not allow unreacted reagents to accumulate in the vessel.
Gas Evolution N₂ (if azide degrades)Venting is strictly required. Reactor rupture disks must be sized to accommodate sudden gas expansion.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness and scientific integrity, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, the process must be paused and corrected before proceeding.

Protocol: Kilogram-Scale Free-Basing and CuAAC Conjugation

Phase 1: Controlled Free-Basing and Extraction

  • Charge: To a 50 L jacketed glass-lined reactor, charge 10 L of Deionized (DI) water. Begin agitation at 150 RPM.

  • Dissolution: Slowly charge 1.0 kg of 3-(Prop-2-yn-1-yl)piperidine hydrochloride. Stir for 30 minutes until complete dissolution is achieved.

  • Cooling: Set the reactor jacket to 0 °C. Cool the aqueous solution to an internal temperature of 0–5 °C.

  • Basification: Slowly dose 2.5 M NaOH (aq) via an addition funnel, maintaining the internal temperature below 15 °C to prevent thermal degradation of the alkyne.

  • Self-Validation Checkpoint 1: Sample the aqueous phase and test the pH. The pH MUST be ≥ 12.0. If the pH is lower, the piperidine remains partially protonated, and extraction yields will plummet. Add additional NaOH if necessary.

  • Extraction: Charge 15 L of MTBE to the reactor. Agitate vigorously for 15 minutes, then allow the phases to settle for 30 minutes.

  • Separation: Drain the lower aqueous waste phase. Wash the upper organic phase with 5 L of brine.

  • Drying: Distill the MTBE phase under reduced pressure, swapping the solvent to 2-MeTHF until the target volume is 10 L.

  • Self-Validation Checkpoint 2: Perform a Karl Fischer (KF) titration on the 2-MeTHF solution. Water content MUST be < 0.1%. Excess water will alter the solubility profile in the subsequent click reaction.

Phase 2: Semi-Batch CuAAC Reaction

  • Inertion: Sparge the 10 L 2-MeTHF solution of the free base with subsurface Nitrogen for 45 minutes.

  • Reagent Loading: Add the target Azide (1.05 equivalents) and CuSO₄·5H₂O (0.05 equivalents) dissolved in a minimal amount of degassed water.

  • Dosing (The Critical Step): Prepare a solution of Sodium Ascorbate (0.1 equivalents) in degassed water. Set the reactor jacket to 20 °C. Begin dosing the ascorbate solution at a rate of 10 mL/min.

  • Self-Validation Checkpoint 3: Monitor the internal temperature probe closely. You should observe a steady exotherm (ΔT ≈ +5 °C). If the temperature exceeds 30 °C, PAUSE the dosing immediately and increase jacket cooling. Do not resume until the temperature drops below 25 °C.

  • Completion: Once dosing is complete, stir for 2 hours. Confirm reaction completion via HPLC (target < 1% remaining alkyne).

  • Purification: Pure products can be isolated by simple filtration or extraction without the need for chromatography[2]. Quench the copper catalyst using an EDTA wash, separate the organic phase, and crystallize the final triazole product by adding heptane as an anti-solvent.

References
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. National Institutes of Health (NIH).
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.
  • Technical Support Center: Scaling Up 4-Phenylpiperidine Hydrochloride Synthesis for Pilot Studies. Benchchem.

Sources

Optimization

Technical Support Center: Solvent Optimization for 3-(Prop-2-yn-1-yl)piperidine Hydrochloride Reactions

Welcome to the Technical Support Center. 3-(Prop-2-yn-1-yl)piperidine hydrochloride is a highly versatile bifunctional building block featuring a secondary amine and a terminal alkyne.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(Prop-2-yn-1-yl)piperidine hydrochloride is a highly versatile bifunctional building block featuring a secondary amine and a terminal alkyne. However, its dual reactivity and its physical state as a hydrochloride salt present unique solubility and chemoselectivity challenges during synthesis.

This guide provides field-proven solvent optimization strategies, self-validating experimental protocols, and troubleshooting FAQs to ensure high-yield transformations—whether you are targeting the piperidine nitrogen or the propargyl alkyne.

Fundamental Solubility & Solvent Selection

Because it is a hydrochloride salt, this compound is highly polar. It demonstrates excellent solubility in water and protic solvents but is practically insoluble in non-polar or moderately polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]. Understanding this empirical solubility profile, as detailed in , is the foundational step in reaction design.

Table 1: Empirical Solubility and Solvent Compatibility Data
Solvent SystemPolarity ClassSolubility of HCl SaltRecommended Application
Water / Aqueous Buffers High (Protic)Excellent (>100 mg/mL)CuAAC (Click chemistry), Biological assays
Methanol / Ethanol High (Protic)GoodStock solutions, Recrystallization
DMSO / DMF High (Aprotic)Moderate to GoodN-Alkylation/Acylation (requires in-situ base)
Dichloromethane (DCM) Moderate (Aprotic)Poor (<1 mg/mL)Biphasic free base extraction
Tetrahydrofuran (THF) Low (Aprotic)Very PoorGrignard/Lithiation (requires free base only)
Toluene / Hexanes Non-PolarInsolubleAvoid for direct reactions

Workflow & Experimental Protocols

When designing your experiment, your solvent choice is dictated by which functional group you intend to react. The decision matrix below outlines the optimal pathways.

SolventOptimization Start 3-(Prop-2-yn-1-yl)piperidine HCl (Highly Polar Salt) Target Identify Reaction Target Start->Target Alkyne Alkyne Reactivity (CuAAC, Sonogashira) Target->Alkyne Terminal Alkyne Amine Amine Reactivity (Alkylation, Acylation) Target->Amine Secondary Amine Protic Aqueous / Protic (t-BuOH:H2O) Alkyne->Protic Retain HCl Salt Aprotic Polar Aprotic (DMF, DMSO + Base) Amine->Aprotic In-situ Freebasing Biphasic Biphasic Extraction (DCM / H2O + NaOH) Amine->Biphasic Pre-reaction Freebasing

Decision matrix for solvent selection based on targeted functionalization.

Protocol A: In-Situ Freebasing and N-Alkylation in Polar Aprotic Solvents

When functionalizing the piperidine nitrogen, the HCl salt must be neutralized. Doing this in-situ in a polar aprotic solvent avoids the need for a separate biphasic extraction, which can be complicated by the fact that piperidine forms stubborn azeotropes with water[2].

  • Suspend 3-(Prop-2-yn-1-yl)piperidine HCl (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile, while effectively neutralizing the HCl salt to liberate the piperidine free base. The excess base neutralizes the acid generated during the subsequent alkylation.

  • Incubate: Stir at room temperature for 15 minutes.

    • Self-Validation: The reaction is ready when the cloudy suspension transitions to a fine translucent dispersion, visually confirming the liberation of the soluble free base.

  • React: Add the electrophile (e.g., alkyl halide) (1.1 eq) dropwise. Heat to 60°C and monitor via LC-MS.

  • Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer 3x with a 5% LiCl aqueous solution.

    • Self-Validation: The LiCl wash specifically partitions the residual DMF into the aqueous phase, preventing solvent contamination in your final NMR spectra.

Protocol B: CuAAC (Click Chemistry) of the Alkyne Moiety in Aqueous Co-Solvents

Propargyl derivatives are widely utilized in click chemistry[3], as supported by. For CuAAC, aqueous mixtures are optimal because they solubilize the polar piperidine salt while stabilizing the copper catalyst.

  • Dissolve 3-(Prop-2-yn-1-yl)piperidine HCl (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-Butanol (t-BuOH) and Water (0.1 M).

    • Causality:t-BuOH/H₂O is the gold standard for CuAAC because it solubilizes both the highly polar piperidine salt and diverse organic azides.

  • Catalyst Preparation: Prepare a fresh stock solution of CuSO₄·5H₂O (0.05 eq) and Sodium Ascorbate (0.1 eq) in water.

    • Self-Validation: The solution must turn from blue to colorless/pale yellow, confirming the successful reduction of Cu(II) to the catalytically active Cu(I).

  • React: Add the catalyst mixture to the reaction flask. Stir at room temperature for 2-12 hours.

  • Workup: Evaporate the t-BuOH under reduced pressure, basify the aqueous layer to pH 10 with 1M NaOH, and extract the newly formed triazole product with DCM.

Reaction-Specific Troubleshooting & FAQs

Q1: Why is my N-acylation reaction in DCM yielding less than 10% product? Cause: 3-(Prop-2-yn-1-yl)piperidine hydrochloride is virtually insoluble in DCM[1]. When the salt remains suspended as a solid, the reaction kinetics become severely diffusion-limited. Solution: Switch to a polar aprotic solvent like DMF with a soluble organic base (e.g., DIPEA) to liberate the amine in-situ. Alternatively, perform a pre-reaction biphasic freebasing: dissolve the salt in water, basify to pH >10 with 1M NaOH, and extract the free 3-(prop-2-yn-1-yl)piperidine into DCM before introducing your acyl chloride.

Q2: During Sonogashira coupling, I am observing significant degradation and homocoupling of the piperidine alkyne. How can solvent choice mitigate this? Cause: Homocoupling (Glaser-Hay coupling) occurs when the terminal alkyne reacts with itself in the presence of trace oxygen and copper. Amine bases used in Sonogashira reactions can promote this if the solvent is not rigorously deoxygenated. Solution: Use thoroughly degassed DMF. Since the HCl salt is insoluble in standard Sonogashira solvents like THF, DMF is the optimal choice. Add 3.0 equivalents of rigorously degassed Triethylamine (TEA) to simultaneously neutralize the HCl salt and serve as the base for the catalytic cycle.

Q3: Can I use the hydrochloride salt directly in a Click (CuAAC) reaction without adding a neutralizing base? Cause & Solution: Yes. The CuAAC reaction is remarkably tolerant of low pH and protonated amines. In fact, keeping the piperidine nitrogen protonated (as the HCl salt) during the Click reaction prevents the secondary amine from coordinating with the copper catalyst, which can otherwise stall the catalytic cycle. A t-BuOH:Water (1:1) solvent system is ideal here, as it dissolves the salt completely while stabilizing the Cu(I) intermediate.

References

  • "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks", National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Work-up Procedures for Piperidine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for piperidine derivative work-up and purification. Piperidine and its analogues are foundational scaffolds in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for piperidine derivative work-up and purification. Piperidine and its analogues are foundational scaffolds in medicinal chemistry, integral to numerous pharmaceuticals.[1][2] However, their synthesis often yields complex mixtures that necessitate robust and refined purification strategies to ensure the purity required for biological evaluation and regulatory compliance.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your work-up procedures effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the purification of piperidine derivatives.

Q1: My purified piperidine derivative is a yellow or brown oil/solid. What causes this discoloration and how can I fix it?

A: A yellow or brown tint is almost always due to oxidation of the piperidine ring.[3][4] The secondary amine is susceptible to air oxidation, especially when exposed to light and heat, forming colored impurities.[5] While minor discoloration may not affect subsequent reactions, high-purity applications require its removal.

  • For Liquid Derivatives: The most effective purification method is distillation, which separates the desired compound from less volatile, colored polymeric impurities.[4][5]

  • For Solid Derivatives: Recrystallization is often sufficient. If the color persists, you can try treating a solution of the compound with a small amount of activated charcoal before hot filtration, though this can sometimes lead to product loss on the charcoal surface.

  • Prevention: To prevent future discoloration, always store purified piperidine derivatives under an inert atmosphere (nitrogen or argon), protected from light (using an amber vial), and in a cool place.[4]

Q2: I'm struggling to separate my piperidine product from the pyridine starting material using distillation. Why isn't it working?

A: This is a classic separation challenge caused by the formation of a minimum-boiling azeotrope between piperidine and pyridine.[6] An azeotrope is a mixture that boils at a constant temperature and has a constant composition in the vapor phase, making separation by simple fractional distillation ineffective.[4][5]

The most reliable solution is to exploit the difference in basicity between the two compounds. Piperidine (pKa ≈ 11.1) is a significantly stronger base than pyridine (pKa ≈ 5.2).[] This difference allows for a chemical separation:

  • Selective Salt Formation: Bubbling carbon dioxide (CO₂) through a solution of the mixture will cause the more basic piperidine to selectively precipitate as solid piperidine carbonate, while the less basic pyridine remains in solution.[3][6] The solid carbonate can be filtered off, and the free piperidine can be regenerated by treatment with a strong base like sodium hydroxide (NaOH).[3]

Q3: My solution of piperidine in DMF, used for Fmoc deprotection, has formed crystals upon storage. What happened?

A: This common issue is due to salt formation.[4] The basic piperidine can react with acidic species present in the laboratory environment.

  • Reaction with Atmospheric CO₂: Piperidine can react with carbon dioxide from the air to form piperidine carbonate.[4][8]

  • Reaction with Acidic Gases: If other reagents that can liberate acidic gases (e.g., chlorosilanes, acyl chlorides) are stored nearby, the resulting HCl can react with piperidine to form solid piperidine hydrochloride.[4][8]

To resolve this, you can attempt to redissolve the crystals by warming the solution, but it is often better to prepare a fresh solution.[5][8] To prevent this, ensure storage containers are tightly sealed and stored away from acidic reagents.[4]

Q4: Why do I see significant peak tailing when running column chromatography for my piperidine derivative on silica gel?

A: Peak tailing is a classic sign of strong, undesirable interactions between a basic compound and the stationary phase.[6] The surface of standard silica gel is covered with acidic silanol groups (Si-OH), which can strongly and sometimes irreversibly bind to the basic nitrogen atom of the piperidine ring.[6] This leads to poor peak shape, reduced separation efficiency, and potential loss of product.

The most common solution is to add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

Modifier Typical Concentration (v/v) Notes
Triethylamine (TEA) 0.1 - 2%Most common choice. Effective and volatile, making it easy to remove.[6]
Ammonia (7N in MeOH) 1 - 2%Very effective for strongly basic compounds.[6]
Pyridine 0.1 - 1%Effective but less common due to its strong odor and higher boiling point.[6]

An alternative strategy is to use a different stationary phase, such as basic or neutral alumina, or an amine-deactivated silica gel.[6]

Troubleshooting & Optimization Guide

This section provides a deeper dive into specific work-up challenges and offers systematic approaches to resolving them.

Decision Workflow for Purification Method Selection

Choosing the right purification strategy from the outset can save significant time and resources. The following workflow provides a logical decision-making process.

G start Crude Piperidine Derivative is_solid Is the compound a solid? start->is_solid is_volatile Is the compound thermally stable & volatile? is_solid->is_volatile No (Liquid/Oil) recrystallization Recrystallization is_solid->recrystallization Yes diff_basicity Significant difference in basicity vs. impurities? is_volatile->diff_basicity No distillation Distillation is_volatile->distillation Yes extraction Acid-Base Extraction (Initial Cleanup) diff_basicity->extraction Yes chromatography Column Chromatography (Final Purification) diff_basicity->chromatography No end Pure Piperidine Derivative recrystallization->end distillation->end extraction->chromatography chromatography->end

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting Column Chromatography

Even after selecting chromatography, challenges can arise. This guide helps diagnose and solve common issues.

G start Problem Observed tailing Peak Tailing Cause: Strong interaction with acidic silica Solution: Add basic modifier (TEA, NH₃) to eluent. Use alumina or deactivated silica. start->tailing low_recovery Low or No Recovery Cause: Irreversible binding or on-column decomposition Solution: Use less acidic stationary phase (alumina). Minimize time on column (flash chromatography). Pre-treat with TEA. start->low_recovery poor_sep poor_sep start->poor_sep

Caption: Troubleshooting guide for column chromatography of piperidine derivatives.

Problem: My compound appears to be decomposing on the silica gel column.

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive piperidine derivatives. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are particularly susceptible to cleavage under these conditions.[9][10]

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. Swirl for a few minutes, then pack the column as usual. This deactivates the most acidic sites.

  • Switch Stationary Phase: Use neutral alumina, which is a more robust option for acid-sensitive basic compounds.[6]

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends in contact with the stationary phase.[6]

Troubleshooting Recrystallization

Problem: My compound "oils out" instead of crystallizing.

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.[11] This is common if the boiling point of the solvent is too high or if impurities are depressing the melting point of your compound.

Solutions:

  • Lower the Solvent Polarity: Try a less polar solvent or a solvent mixture.

  • Slower Cooling: Allow the solution to cool very slowly to room temperature, and only then place it in an ice bath. Scratching the inside of the flask with a glass rod at the solution's surface can help induce nucleation.

  • Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" anti-solvent (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes turbid. Gently warm to clarify and then allow to cool slowly.[11]

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for essential work-up procedures.

Protocol 1: General Acid-Base Extraction

This technique is a highly effective first-pass purification step to separate basic piperidine derivatives from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine will be protonated to its salt form and partition into the aqueous phase. Neutral and acidic impurities will remain in the organic layer.[1]

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Retain the organic layer until you have confirmed your product is in the aqueous phase.

  • Back-Extraction (Optional): To remove any trapped neutral impurities, add a small amount of fresh organic solvent to the aqueous layer, shake, and discard the organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The protonated piperidine salt will be converted back to the free base, which may precipitate or form an oily layer.[3]

  • Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine derivative.[1]

Protocol 2: Flash Column Chromatography of a Basic Piperidine Derivative

This protocol is optimized to prevent the issues commonly seen with basic amines on silica gel.[3]

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) that gives your target compound an Rf value of approximately 0.2-0.4.[1] To this optimized solvent system, add 0.5-1% triethylamine (TEA) to prevent peak tailing.[1][3]

  • Column Packing: Pack a column with silica gel using your selected eluent (containing TEA). Ensure the column is packed uniformly without air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a strong solvent like dichloromethane.

    • Wet Loading: Use a pipette to carefully apply the concentrated sample solution directly to the top of the silica bed.

    • Dry Loading (Recommended): Adsorb the dissolved crude material onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the column. This often provides better resolution.

  • Elution: Run the column under positive pressure (flash chromatography), collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure to obtain the final product.

Protocol 3: Purification via Carbonate Salt Formation

This chemical purification is highly effective for separating piperidine from less basic impurities like pyridine.[3][6]

G start Mixture of Piperidine and Pyridine in Solvent bubble_co2 Bubble CO₂(g) through solution start->bubble_co2 precipitate Selective Precipitation bubble_co2->precipitate filter Filter the mixture precipitate->filter solid Solid: Piperidine Carbonate filter->solid liquid Filtrate: Pyridine in Solution filter->liquid treat_base Suspend solid in H₂O Add strong base (NaOH) solid->treat_base extract Extract with organic solvent, dry, and concentrate treat_base->extract pure_piperidine Pure Piperidine extract->pure_piperidine

Caption: Workflow for the purification of piperidine via carbonate salt formation.

  • Salt Formation: Dissolve the crude piperidine containing pyridine in a suitable organic solvent (e.g., diethyl ether). Bubble carbon dioxide (CO₂) gas through the solution for 15-30 minutes. The more basic piperidine will selectively react to form a solid precipitate of piperidine carbonate.[3]

  • Filtration: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.[3]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as aqueous sodium hydroxide (NaOH), and stir until the solid dissolves and an organic layer forms.[3]

  • Extraction and Final Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and concentrate to obtain pure piperidine.[3]

Safety Considerations

Piperidine and its derivatives must be handled with care. Their hazard profile is often characterized by:

  • Toxicity: They can be toxic if inhaled, swallowed, or in contact with skin.[12][13]

  • Corrosivity: Many are corrosive and can cause severe skin burns and eye damage.[12][14]

  • Flammability: Piperidine itself is a flammable liquid.[13]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle piperidine derivatives in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[12][14]

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from acids and oxidizing agents.

  • Disposal: Dispose of all waste (liquid and contaminated solids) as hazardous waste according to your institution's guidelines.[14]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Ataman Kimya. PIPERIDINE.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
  • BenchChem Technical Support Team. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • BOC Sciences. Piperidine and Impurities. BOC Sciences.
  • Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?".
  • Carl ROTH. (2025).
  • Wikipedia contributors. (2023). Protecting group. Wikipedia.
  • Omsynth Lifesciences. Piperidine Impurities. Omsynth Lifesciences.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-(Prop-2-yn-1-yl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth ¹H NMR analysis of 3-(Prop-2-yn-1-yl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth ¹H NMR analysis of 3-(Prop-2-yn-1-yl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2] We will move beyond a simple spectral interpretation to offer a comparative analysis, exploring how experimental conditions can influence the resulting spectrum. This guide is designed to empower researchers to not only verify the structure and purity of their material but also to understand the underlying chemical principles that govern its spectroscopic behavior.

The Structural Landscape of 3-(Prop-2-yn-1-yl)piperidine Hydrochloride

Understanding the molecule's structure is paramount to interpreting its ¹H NMR spectrum. The compound consists of a saturated six-membered piperidine ring substituted at the 3-position with a propargyl group (prop-2-yn-1-yl).[3][4] As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation with a chloride counter-ion. This protonation significantly influences the electronic environment of the ring protons.

Below is a diagram of the chemical structure with protons labeled for the subsequent spectral analysis.

Caption: Structure of 3-(Prop-2-yn-1-yl)piperidine hydrochloride with proton labeling.

Deconstructing the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this molecule is a composite of signals from the piperidine ring and the propargyl side chain. The protonation of the nitrogen atom causes a general downfield shift (deshielding) of the adjacent protons (Hb and Ha) compared to the neutral free base.[5]

Table 1: Predicted ¹H NMR Spectral Data for 3-(Prop-2-yn-1-yl)piperidine Hydrochloride

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
Ha (N-H)8.5 - 10.0 (DMSO-d₆) or broad (CDCl₃)Broad Singlet2HN/AHighly solvent-dependent; acidic protons of the ammonium salt.[6][7]
Hb (Piperidine C2, C6)~3.0 - 3.5Multiplet4HProtons alpha to the electron-withdrawing N⁺ atom are significantly deshielded.
Hc, Hd, He (Piperidine C4, C5)~1.5 - 2.2Multiplet4HComplex overlapping signals typical for a saturated heterocyclic ring.[8][9]
Hf (Piperidine C3)~2.0 - 2.5Multiplet1HMethine proton at the point of substitution.
Hg (Propargyl -CH₂-)~2.5 - 2.8Doublet2H~2.5 HzMethylene protons adjacent to the alkyne, coupled to the acetylenic proton.[10][11]
H (Acetylenic C≡C-H) ~2.2 - 2.6Triplet1H~2.5 HzTerminal alkyne proton coupled to the adjacent methylene protons (Hg).[10][11]

Note: Chemical shifts are estimates and can vary based on solvent, concentration, and instrument frequency.

A Comparative Guide: The Critical Role of Solvent Selection

The choice of NMR solvent is not merely a matter of solubility; it is a critical experimental parameter that can dramatically alter the spectrum, particularly for a hydrochloride salt. This is due to variations in solvent polarity, hydrogen bonding capabilities, and chemical exchange phenomena.[12][13][14]

SolventKey Characteristics & Expected Spectral ChangesRationale for Choice
CDCl₃ (Deuterated Chloroform)N-H Signal: Often very broad, sometimes to the point of being indistinguishable from the baseline.[12] Chemical Shifts: Generally provides good signal dispersion for the carbon-bound protons.A common, non-polar aprotic solvent. The broadness of the N-H signal is due to intermediate-rate chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[6][7]
D₂O (Deuterium Oxide)N-H Signal: Disappears completely. Other Signals: May shift slightly due to the change in solvent environment.A polar, protic solvent. The acidic N-H protons rapidly exchange with the deuterium atoms of the solvent, rendering them "invisible" to ¹H NMR. This is a definitive method to confirm the identity of N-H protons.
DMSO-d₆ (Deuterated Dimethyl Sulfoxide)N-H Signal: Appears as a relatively sharp, well-defined peak, typically far downfield (δ 8.5-10.0 ppm).[6][7] Other Signals: Excellent signal resolution.A highly polar, aprotic solvent that is also a strong hydrogen bond acceptor. It slows down the exchange rate of the N-H protons and disrupts intermolecular hydrogen bonding between the piperidinium ion and its counter-ion, resulting in a sharper signal.[6][7]

Validated Experimental Protocol for ¹H NMR Acquisition

Adhering to a standardized protocol is essential for obtaining high-quality, reproducible data. The following workflow is designed to be a self-validating system for the analysis of 3-(Prop-2-yn-1-yl)piperidine hydrochloride.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(Prop-2-yn-1-yl)piperidine hydrochloride.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for optimal N-H observation) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust based on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[10]

    • Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline.[10]

    • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).[15]

    • Integration: Carefully integrate all signals to determine the relative ratios of the different types of protons. This is crucial for structural confirmation and purity assessment.[10]

NMR Analysis Workflow

Sources

Comparative

A Comparative Guide to the Purity Assessment of 3-(Prop-2-yn-1-yl)piperidine Hydrochloride by HPLC

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) like 3-(Prop-2-yn-1-yl)piperidine hydrochloride, a heterocyclic amine, ensuring the absence or control of impurities is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary technique for purity assessment, contextualized against other viable analytical methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale needed to establish robust, self-validating purity methods.

The Analytical Challenge: Polar Basic Compounds

3-(Prop-2-yn-1-yl)piperidine hydrochloride, as a small polar amine, presents a distinct set of challenges for traditional reversed-phase (RP) chromatography. The basic nature of the piperidine nitrogen can lead to strong interactions with residual silanol groups on silica-based stationary phases, often resulting in poor peak shape (tailing) and low retention.[1][2] Furthermore, its high polarity makes it difficult to retain on conventional C18 columns, where it may elute in the solvent front, obscuring detection and quantification of early-eluting impurities.[3][4]

To overcome these obstacles, a carefully designed analytical strategy is essential. This guide will explore an optimized HPLC method and compare its performance characteristics with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

I. Primary Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar compounds that are poorly retained in reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[7] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes and enhancing retention.[6][8]

Optimized HILIC-UV Method for 3-(Prop-2-yn-1-yl)piperidine Hydrochloride

The following protocol is a robust starting point for the purity assessment of 3-(Prop-2-yn-1-yl)piperidine hydrochloride. The causality behind each parameter selection is critical for understanding and adapting the method.

Experimental Protocol: HILIC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chromatographic Column: A HILIC column with an amide or diol stationary phase is recommended. These phases offer excellent retention and selectivity for polar, basic compounds.

    • Rationale: Amide and diol phases are less prone to the strong ionic interactions that can occur with bare silica or amino phases, leading to better peak shapes.[7][9]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 20 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Rationale: Acetonitrile is the weak solvent in HILIC, and increasing the aqueous component (strong solvent) elutes the polar analytes.[10] The ammonium formate buffer provides the necessary counter-ions for good peak shape and is volatile, making the method compatible with mass spectrometry (LC-MS) if further characterization of impurities is needed.[8] The acidic pH ensures the piperidine nitrogen is protonated, which aids in the hydrophilic partitioning mechanism.

  • Gradient Elution: A shallow gradient is often optimal for separating closely related impurities.

    • Time (min) %A %B
      0955
      158020
      15.1955
      20955
    • Rationale: A gradient allows for the elution of a wider range of potential impurities with varying polarities while keeping the analysis time reasonable.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

  • Detection: UV at 210 nm.

    • Rationale: The analyte lacks a strong chromophore, thus detection at a low wavelength is necessary to capture the end absorption of the molecule.

  • Sample Preparation: Dissolve the 3-(Prop-2-yn-1-yl)piperidine hydrochloride sample in the initial mobile phase composition (95:5 Acetonitrile:Water with buffer) to ensure good peak shape at the start of the chromatogram.

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample in Initial Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Acetonitrile (A) & Aqueous Buffer (B) Pump Gradient Pump MobilePhase->Pump Column HILIC Column (30°C) Injector->Column Pump->Injector Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity (Area Percent) Integration->Purity

Caption: Workflow for Purity Assessment by HILIC-UV.

II. Comparative Methodologies

While HILIC presents a robust primary approach, it is essential to understand the landscape of alternative techniques. The choice of method can depend on available instrumentation, the nature of expected impurities, and the specific goals of the analysis.[2][11]

A. Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[11] For amines like piperidine derivatives, direct analysis can be challenging due to their polarity and potential for peak tailing.[2]

  • Advantages:

    • High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[12]

    • Excellent for separating volatile, non-polar impurities.

  • Disadvantages:

    • Often requires derivatization to increase the volatility and thermal stability of the amine, adding complexity to the sample preparation.[2][11] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

    • Not suitable for non-volatile or thermally labile impurities.

    • The hydrochloride salt form is non-volatile and must be converted to the free base before analysis.

B. Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field. It is an efficient technique for the analysis of small, charged molecules like amine hydrochlorides.[13][14]

  • Advantages:

    • High separation efficiency and short analysis times.[15][16]

    • Requires very small sample volumes.[14]

    • Directly applicable to the analysis of the salt form without derivatization.

  • Disadvantages:

    • Lower concentration sensitivity compared to HPLC-UV or GC-FID.[15]

    • Can be more susceptible to matrix effects, especially in saline or highly acidic samples.[17]

    • Reproducibility can be more challenging to maintain compared to modern HPLC systems.

Performance Comparison Summary
FeatureOptimized HILIC-UVGas Chromatography (GC-FID)Capillary Electrophoresis (CE-UV)
Principle Hydrophilic PartitioningVolatility & PolarityElectrophoretic Mobility
Analyte Form Direct analysis of HCl saltRequires conversion to free base; often needs derivatizationDirect analysis of HCl salt
Applicability Broadly applicable to polar and ionic impuritiesBest for volatile impuritiesBest for charged impurities
Sensitivity Good (ng range)Excellent (pg range)Moderate (µg range)
Complexity Moderate method developmentHigh (sample prep/derivatization)Moderate to High (reproducibility)
Validation Well-established protocols (ICH)Well-established protocols (ICH)Well-established protocols (ICH)

III. Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[18][19][20] A validated method provides a self-validating system of trustworthiness for every sample analyzed.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] This is typically demonstrated by analyzing spiked samples and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Validation_Process cluster_params ICH Q2(R1) Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method (Fit for Purpose) Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: The process of analytical method validation.

Conclusion

The purity assessment of 3-(Prop-2-yn-1-yl)piperidine hydrochloride is most effectively addressed using a well-developed Hydrophilic Interaction Liquid Chromatography (HILIC) method. This approach directly tackles the challenges posed by the analyte's polar and basic nature, offering robust retention and separation from potential impurities without the need for derivatization. While Gas Chromatography and Capillary Electrophoresis are viable alternatives, their respective requirements for sample modification or lower sensitivity position HILIC as the superior choice for routine quality control and purity determination in a pharmaceutical setting. The ultimate reliability of any chosen method hinges on a thorough validation process, adhering to international regulatory standards to ensure data integrity, and ultimately, patient safety.

References

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Advanced Strategies for Retaining Polar Compounds in Chromatography. Welch Materials.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science.

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. BenchChem.

  • Technical Support Center: Quantitative Analysis of Piperidines. BenchChem.

  • Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. Journal of Pharmaceutical and Biomedical Analysis.

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Pharmaceutical and Biomedical Analysis.

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content. ResearchGate.

  • Principles of Capillary Electrophoresis – A Small Synthesis. Gnoscience.

  • Detection method for determining piperidine residue in bulk drug. Google Patents.

  • Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. Resolian.

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Center for Biotechnology Information.

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate.

  • Hydrophilic Interaction Liquid Chromatography (HILIC). Element Lab Solutions.

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.

  • Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. National Center for Biotechnology Information.

  • Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. ResearchGate.

  • Capillary gel electrophoresis. Academia.edu.

Sources

Validation

The Strategic Utility of 3-(Prop-2-yn-1-yl)piperidine Hydrochloride as a Versatile Chemical Probe Scaffold: A Comparative Guide

In the landscape of modern drug discovery and chemical biology, the efficiency of lead identification and target validation hinges on the quality of the chemical tools at our disposal. Among these, chemical probes serve...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the efficiency of lead identification and target validation hinges on the quality of the chemical tools at our disposal. Among these, chemical probes serve as indispensable reagents for interrogating complex biological systems. The design of such probes often involves the strategic combination of a biologically relevant scaffold with a versatile chemical handle for downstream applications. This guide provides an in-depth analysis of 3-(Prop-2-yn-1-yl)piperidine hydrochloride, not as a standalone bioactive agent, but as a highly effective and versatile building block for the generation of sophisticated chemical probes. We will explore the rationale behind its design, compare its utility to analogous chemical fragments, and provide detailed experimental protocols for its application in probe synthesis and target engagement studies.

The Power of Privileged Scaffolds and Bioorthogonal Chemistry

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of approved drugs and natural products.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3] The piperidine ring's physicochemical properties often contribute to favorable pharmacokinetic profiles, enhancing the "drug-likeness" of molecules that contain it.[3]

Complementing the biological relevance of the piperidine core, the propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne. This functional group is a key player in the field of bioorthogonal chemistry, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction.[4] This reaction is highly efficient, specific, and can be performed in complex biological environments, making it ideal for attaching reporter tags (like fluorophores or biotin) to a probe that has engaged its biological target.[5][6]

The combination of the piperidine scaffold with a terminal alkyne in 3-(Prop-2-yn-1-yl)piperidine hydrochloride thus creates a powerful fragment for activity-based protein profiling (ABPP) and other chemical biology applications.[5][7]

Comparative Analysis of Piperidine-Alkyne Scaffolds

To appreciate the utility of 3-(Prop-2-yn-1-yl)piperidine hydrochloride, it is instructive to compare it with other heterocyclic alkyne-containing building blocks. The choice of the core heterocycle can significantly influence the biological targets that can be effectively probed.

Feature3-(Prop-2-yn-1-yl)piperidineN-propargylpyrrolidine4-propargylmorpholine
Core Structure PiperidinePyrrolidineMorpholine
Ring Size 6-membered5-membered6-membered
Conformational Flexibility High (chair/boat conformations)Moderate (envelope/twist conformations)Moderate (chair conformation)
Known Biological Targets Broad (GPCRs, ion channels, enzymes like MAO, Sigma receptors)Diverse (e.g., prolyl hydroxylases, ion channels)Varied (e.g., kinases, various enzymes)
Synthetic Accessibility Readily accessible from commercial starting materials.Synthetically accessible.Readily synthesized.
Physicochemical Properties Generally lipophilic, can be modulated by substitution.Can impart different solubility and polarity profiles.Increased polarity and hydrogen bond accepting potential.

The piperidine scaffold of 3-(Prop-2-yn-1-yl)piperidine offers a distinct advantage in its broad representation across a multitude of CNS-acting and other therapeutic agents.[3] This suggests that probes derived from this fragment have a higher probability of targeting a wide range of enzymes and receptors. For instance, studies have shown that propargylated piperidine derivatives can act as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B) and exhibit high affinity for sigma receptors, highlighting the potential therapeutic avenues for probes built from this core.

Experimental Protocols

The true measure of a chemical probe building block lies in its practical application. Below are detailed protocols for the synthesis of a fluorescent probe using 3-(Prop-2-yn-1-yl)piperidine hydrochloride and a general workflow for a competitive binding assay.

Protocol 1: Synthesis of a Fluorescent Probe via CuAAC

This protocol describes the "clicking" of a fluorescent azide reporter onto the alkyne handle of a hypothetical piperidine-based probe.

Materials:

  • 3-(Prop-2-yn-1-yl)piperidine hydrochloride

  • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tert-butanol

  • Water (deionized)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Probe Preparation: Dissolve 3-(Prop-2-yn-1-yl)piperidine hydrochloride in a suitable buffer (e.g., PBS) to a stock concentration of 10 mM.

  • Click-&-Go™ Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of the azide-fluorophore in DMSO.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine 50 µL of a protein lysate (previously incubated with the piperidine probe) with 5 µL of the 10 mM probe stock solution.

    • Add 2 µL of the 100 mM CuSO₄ stock solution.

    • Add 5 µL of the 500 mM sodium ascorbate stock solution to reduce Cu(II) to the catalytic Cu(I) species.

    • Add 1 µL of the 100 mM azide-fluorophore stock solution.

    • Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Sample Preparation for Analysis:

    • Following the incubation, the protein sample is ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: Competitive Target Engagement Assay

This protocol outlines a general workflow to identify the protein targets of a piperidine-based probe.

Materials:

  • Cell lysate or tissue homogenate

  • 3-(Prop-2-yn-1-yl)piperidine-based probe

  • Biotin-azide

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate under native conditions to preserve protein activity.

  • Competitive Incubation:

    • Pre-incubate aliquots of the lysate with a known inhibitor of a suspected target enzyme (or a library of compounds) for 30 minutes at 37°C.

    • Add the 3-(Prop-2-yn-1-yl)piperidine-based probe to the lysate and incubate for another 30 minutes.

  • Click Reaction:

    • Perform a CuAAC reaction as described in Protocol 1, but using biotin-azide instead of a fluorescent azide.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing:

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe. A decrease in the signal for a particular protein in the presence of a competitor indicates that the competitor and the probe bind to the same target.

Visualizing the Workflow

The following diagrams illustrate the conceptual framework of using 3-(Prop-2-yn-1-yl)piperidine hydrochloride as a versatile probe fragment and the experimental workflow for its application.

Fragment_Based_Probe_Design cluster_0 Probe Component Library cluster_1 Probe Assembly & Application Privileged_Scaffold Privileged Scaffold (e.g., Piperidine) Probe Assembled Chemical Probe Privileged_Scaffold->Probe Provides Biological Activity/Selectivity Alkyne_Handle Alkyne Handle (Propargyl Group) Alkyne_Handle->Probe Enables Bioorthogonal Ligation Reporter_Tag Reporter Tag (Fluorophore/Biotin) Click_Chemistry Click Chemistry (CuAAC) Reporter_Tag->Click_Chemistry Attaches Reporter Biological_System Biological System (Cells, Lysate) Probe->Biological_System Interrogates System Target_Engagement Target Engagement Biological_System->Target_Engagement Target_Engagement->Click_Chemistry Analysis Downstream Analysis (Imaging, Proteomics) Click_Chemistry->Analysis

Caption: Conceptual workflow for fragment-based chemical probe design and application.

Competitive_ABPP_Workflow Start Start: Cell/Tissue Lysate Incubate_Competitor Incubate with Competitor Compound Start->Incubate_Competitor Incubate_Probe Add Alkyne Probe Incubate_Competitor->Incubate_Probe Click_Biotin Click Chemistry: Attach Biotin-Azide Incubate_Probe->Click_Biotin Enrich Enrich with Streptavidin Beads Click_Biotin->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Elute_Digest Elute and Digest (Trypsin) Wash->Elute_Digest LC_MS LC-MS/MS Analysis Elute_Digest->LC_MS Analyze Identify and Quantify Labeled Proteins LC_MS->Analyze End End: Target Identification Analyze->End

Caption: Experimental workflow for competitive activity-based protein profiling (ABPP).

Conclusion

While 3-(Prop-2-yn-1-yl)piperidine hydrochloride may not be a probe with a defined biological target itself, its value lies in its strategic design as a versatile chemical building block. The fusion of a privileged piperidine scaffold with a bioorthogonal alkyne handle provides an efficient starting point for the synthesis of a diverse array of chemical probes. This guide has illustrated its potential utility in comparison to other heterocyclic fragments and provided actionable protocols for its incorporation into probe-based research workflows. For researchers in drug discovery and chemical biology, the judicious use of such well-designed fragments is paramount to accelerating the exploration of the proteome and the identification of novel therapeutic targets.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • García-López, V., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 698.
  • Ismail, M. M., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 63(3), 1149-1163.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15132189, 3-(prop-2-yn-1-yl)piperidine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19097419, 3-(prop-2-en-1-yl)piperidine. Retrieved from [Link].

  • RSC Publishing. (2025). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science.
  • Scholarly Publications Leiden University. (2025). Activity-based protein profiling in drug-discovery.
  • Singh, U. P., & P. S. S. (2019). Activity-based protein profiling: A graphical review. Journal of Pharmacological and Toxicological Methods, 100, 106603.
  • UTMB Research Expert Profiles. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton.
  • van der Stelt, M., et al. (1989). The xanthene-9-spiro-4'-piperidine nucleus as a probe for opiate activity. European Journal of Medicinal Chemistry, 24(4), 359-363.
  • Winstone, S., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 14(38), 9023-9036.

Sources

Comparative

Validating the structure of novel compounds synthesized from 3-(Prop-2-yn-1-yl)piperidine hydrochloride

Beyond the Alkyne: A Comparative Guide to Structurally Validating Novel 3-(Prop-2-yn-1-yl)piperidine Derivatives As of 2026, the demand for high-precision structural validation in drug discovery has never been more strin...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Alkyne: A Comparative Guide to Structurally Validating Novel 3-(Prop-2-yn-1-yl)piperidine Derivatives

As of 2026, the demand for high-precision structural validation in drug discovery has never been more stringent. For medicinal chemists, 3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 1885090-91-4) represents a highly versatile, bifunctional scaffold. The piperidine moiety serves as a privileged, rigid pharmacophore for target engagement, while the terminal alkyne provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira couplings[1].

However, synthesizing novel compounds from this precursor introduces a critical analytical challenge: how do we unequivocally prove the regiochemistry (e.g., differentiating 1,4- vs. 1,5-disubstituted triazoles) and the structural integrity of the final molecule? This guide objectively compares the leading analytical workflows for structural validation, providing the causality behind experimental choices and a self-validating protocol for absolute certainty.

Comparative Analysis of Structural Validation Workflows

When validating novel alkyne-piperidine derivatives, laboratories must balance throughput, capital cost, and resolving power. Below is a quantitative comparison of the three primary analytical methodologies used in modern synthetic characterization.

Analytical WorkflowPrimary InstrumentationMass Accuracy / ErrorRegiochemistry ResolutionAcquisition TimeCapital Cost (USD)Best Use Case
Rapid Screening Benchtop NMR (80 MHz) + LC-MS (Single Quad)Nominal Mass (± 0.5 Da)Poor (Overlapping aliphatic signals)< 15 minutes~$150,000In-process reaction monitoring; crude purity checks.
The Gold Standard High-Field NMR (400-600 MHz) + LC-HRMS (Orbitrap/TOF)Exact Mass (< 5 ppm)Excellent (via 2D HMBC/HSQC mapping)2 - 4 hours$800k - $1.5MIND submissions; patent filings; definitive structural proof.
Absolute Confirmation Single-Crystal X-Ray Diffraction (SCXRD)N/A (Spatial Mapping)Absolute (3D atomic coordinates)Days to Weeks> $1MResolving complex stereocenters; ambiguous 2D NMR data.

Causality in Analytical Selection (E-E-A-T)

As a Senior Application Scientist, I cannot overstate the importance of understanding why specific instruments are deployed. A robust analytical pipeline is not a checklist; it is a logical progression of physical chemistry principles.

  • Why HRMS over standard LC-MS? Standard mass spectrometry provides nominal mass, which is insufficient for novel compound validation. High-Resolution Mass Spectrometry (HRMS) achieves mass errors of < 5 ppm[2]. For a 3-(Prop-2-yn-1-yl)piperidine derivative, HRMS confirms the exact elemental composition, ruling out isobaric impurities and confirming that the click-reaction azide was successfully incorporated without unexpected oxidations[3].

  • Why 2D NMR over 1D NMR? 1D 1 H NMR can easily identify the newly formed triazole proton, which typically appears strongly deshielded between δ 7.5 and 8.5 ppm[4]. However, 1D data cannot definitively prove where the piperidine is attached if the azide had multiple reactive sites. Heteronuclear Multiple Bond Correlation (HMBC) maps 2- and 3-bond carbon-proton couplings. This provides the causal link, proving the covalent bond between the prop-2-yl methylene protons and the triazole carbon[5].

Visualizing the Validation Logic

To ensure absolute clarity in the validation process, the following diagrams map the hierarchical workflow and the multi-modal analytical logic required to confirm these novel structures.

G1 N1 1. CuAAC Synthesis 3-(Prop-2-yn-1-yl)piperidine + Azide N2 2. Rapid Screening Benchtop NMR & LC-MS N1->N2 N3 3. Exact Mass Confirmation LC-HRMS (Error < 5 ppm) N2->N3 Purity > 95% N4 4. Structural Elucidation High-Field 1D & 2D NMR N3->N4 Formula Validated N5 5. Absolute Configuration SCXRD (Optional) N4->N5 Chiral Resolution Required

Fig 1: Hierarchical structural validation workflow for novel piperidine-alkyne derivatives.

G2 A Target Scaffold 1,4-Disubstituted Triazole B HRMS[M+H]+ Validates Elemental Formula A->B C 1H NMR (δ 7.5-8.5) Confirms Triazole Formation A->C D 13C NMR (δ 120-150) Identifies Triazole Carbons A->D E 2D HMBC Proves Piperidine Linkage C->E Correlates D->E Correlates

Fig 2: Multi-modal analytical logic for confirming triazole regiochemistry and scaffold linkage.

Self-Validating Experimental Protocol: The "Gold Standard" Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. At each phase, specific criteria must be met before proceeding, preventing the propagation of analytical errors.

Phase 1: Sample Preparation & Integrity Check

  • Dissolve 2-5 mg of the purified 3-(Prop-2-yn-1-yl)piperidine derivative in 600 µL of deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ).

  • Self-Validation Check: Visually inspect the NMR tube. If particulate matter is present, filter through a 0.22 µm PTFE syringe filter. Particulates distort magnetic field homogeneity, ruining 2D NMR resolution.

Phase 2: LC-HRMS Acquisition (The Compositional Gatekeeper)

  • Inject 1 µL of a 1 µg/mL dilution into an LC-HRMS system (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source[3].

  • Acquire data in positive ion mode ( [M+H]+ ), scanning from m/z 100 to 1000.

  • Self-Validation Check: Calculate the mass error between the theoretical exact mass and the observed mass.

    • Logic Gate: If Δ>5 ppm , the elemental formula is incorrect. Halt analysis and return the sample to the purification lab. If Δ≤5 ppm , proceed to Phase 3.

Phase 3: Multidimensional NMR (The Structural Mapper)

  • 1D 1 H & 13 C NMR: Acquire standard 1D spectra at 400 MHz or higher. Look for the disappearance of the terminal alkyne proton (typically ~δ 2.2 ppm) and the appearance of the aromatic triazole proton (δ 7.5–8.5 ppm)[4].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to map all direct C-H bonds. This resolves overlapping aliphatic signals within the piperidine ring.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz ).

  • Self-Validation Check: Trace the cross-peak from the triazole proton to the adjacent carbons. You must observe a definitive correlation between the triazole core and the prop-2-yl CH2​ linker attached to the piperidine ring. Without this cross-peak, the regiochemistry remains unproven.

Phase 4: Data Reconciliation Compile the HRMS exact mass, 1D chemical shifts, and 2D connectivity maps into a single structural report. The compound is considered "Structurally Validated" only when the HRMS formula perfectly matches the atom count derived from the NMR integration, and the HMBC maps close every ring system without contradiction[6].

References

  • MDPI. "Recent Advances and Future Challenges in Modified Mycotoxin Analysis: Why HRMS Has Become a Key Instrument in Food Contaminant Research." MDPI. Available at: [Link]

  • Salakolusu et al. "Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products." PMC / NIH. Available at:[Link]

  • ACS Publications. "Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers." Journal of Medicinal Chemistry. Available at: [Link]

  • Preprints.org. "Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring." Preprints. Available at:[Link]

  • Elyashberg, M. "Identification and structure elucidation by NMR spectroscopy." ResearchGate. Available at:[Link]

Sources

Validation

Benchmarking the performance of 3-(Prop-2-yn-1-yl)piperidine hydrochloride in bioorthogonal labeling

An in-depth technical analysis and benchmarking guide for the application of 3-(Prop-2-yn-1-yl)piperidine hydrochloride in bioorthogonal chemistry, designed for researchers and drug development professionals. Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for the application of 3-(Prop-2-yn-1-yl)piperidine hydrochloride in bioorthogonal chemistry, designed for researchers and drug development professionals.

Introduction: The Strategic Value of the Piperidine-Alkyne Scaffold

In the landscape of bioorthogonal chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for high-yielding, regioselective conjugation. While simple terminal alkynes like propargylamine are ubiquitous, they present practical limitations in complex biological formulations, including volatility and hyper-reactivity.

3-(Prop-2-yn-1-yl)piperidine hydrochloride emerges as a highly optimized bifunctional building block. It combines a terminal alkyne for CuAAC with a piperidine ring—a privileged pharmacophore and structural spacer. Rigid linkers such as piperidine are increasingly employed in bioorthogonal chemistry and PROTAC development to improve physicochemical properties and precisely control the spatial distance between conjugated entities[1]. Furthermore, its formulation as a hydrochloride salt fundamentally solves the aqueous solubility bottlenecks that plague highly lipophilic strain-promoted alkynes.

Comparative Benchmarking: Performance Metrics

To objectively evaluate 3-(Prop-2-yn-1-yl)piperidine hydrochloride, we benchmark it against two industry standards: Propargylamine (a standard terminal alkyne) and DBCO-Amine (a standard reagent for Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).

Feature / Metric3-(Prop-2-yn-1-yl)piperidine HClPropargylamineDBCO-Amine
Reaction Modality CuAAC (Terminal Alkyne)CuAAC (Terminal Alkyne)SPAAC (Internal Alkyne)
Aqueous Solubility Excellent (Stable HCl salt)Moderate (Volatile as free base)Poor (Requires DMSO/DMF)
Amine Reactivity Secondary (Controlled, mono-selective)Primary (Highly reactive, prone to over-labeling)Primary
Steric Footprint Moderate (Piperidine spacer)MinimalHigh (Bulky cyclooctyne)
Reaction Kinetics ( k2​ ) ~10–50 M⁻¹s⁻¹ (with Cu/Ligand)~10–50 M⁻¹s⁻¹ (with Cu/Ligand)~0.3–1.0 M⁻¹s⁻¹
Biocompatibility Requires Cu(I) + Stabilizing LigandRequires Cu(I) + Stabilizing LigandExcellent (Copper-free)

Causality Behind the Metrics:

  • Solubility vs. Sterics: DBCO enables copper-free click chemistry but introduces a massive hydrophobic footprint that frequently induces protein aggregation or alters the biodistribution of antibody-drug conjugates (ADCs). 3-(Prop-2-yn-1-yl)piperidine maintains a minimal steric profile while its HCl salt ensures instantaneous dissolution in aqueous buffers.

  • Controlled Nucleophilicity: The secondary amine of the piperidine ring is sterically shielded compared to the primary amine of propargylamine. When reacting with NHS-esters, this shielding prevents runaway hyper-conjugation, allowing for a tighter control over the Degree of Labeling (DoL).

Mechanistic Insights: The CuAAC Catalytic Logic

The efficiency of 3-(Prop-2-yn-1-yl)piperidine in CuAAC relies on the rapid formation of a dinuclear copper-acetylide intermediate. Recent state-of-the-art quantum chemical analyses reveal that the dinuclear mechanism is favored not because it alleviates ring strain, but because the presence of the second copper center significantly between the copper acetylide and the incoming azide[2].

To translate this rapid kinetics into a biological setting without inducing toxicity, the catalytic cycle must be tightly controlled. Free Cu(I) can undergo disproportionation or catalyze the Fenton reaction, generating destructive reactive oxygen species (ROS). To mitigate the inherent cytotoxicity of Cu(I) and prevent ROS generation, the use of accelerating ligands like THPTA or BTTES is mandatory[3]. These ligands stabilize the Cu(I) oxidation state and shield biological macromolecules from oxidative cross-linking[4].

Pathway A Piperidine-Alkyne (Terminal Alkyne) C Dinuclear Cu-Acetylide Intermediate A->C Deprotonation & Cu Insertion B Cu(I) + THPTA Catalytic Complex B->C Stabilizes Cu(I) E 1,4-Disubstituted 1,2,3-Triazole C->E Cycloaddition (Reduced Pauli Repulsion) D Azide-Functionalized Probe D->E Click Reaction

Mechanistic pathway of CuAAC utilizing a dinuclear copper-acetylide intermediate for rapid labeling.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure experimental trustworthiness and reproducibility.

Protocol A: Amine Functionalization (Pre-Targeting)

Objective: Conjugate 3-(Prop-2-yn-1-yl)piperidine to a target protein via an NHS-ester linkage.

  • Buffer Preparation: Dissolve the target NHS-ester functionalized protein in 100 mM Sodium Bicarbonate buffer, pH 8.2.

    • Causality: The secondary amine of the piperidine ring has a pKa of ~10.4. A buffer pH of 8.2 ensures a sufficient fraction of the amine is deprotonated to act as a nucleophile, while keeping the competing hydrolysis of the NHS-ester at a manageable rate.

  • Conjugation: Add 10 molar equivalents of 3-(Prop-2-yn-1-yl)piperidine HCl. Incubate at room temperature for 2 hours with gentle agitation.

  • Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Causality: Tris contains a highly reactive primary amine that outcompetes the target for any residual NHS-esters, neutralizing them and preventing false-positive cross-linking in downstream assays.

  • Purification: Remove unreacted alkyne and quenched byproducts using a Zeba™ Spin Desalting Column or size exclusion chromatography (SEC).

Protocol B: Bioorthogonal CuAAC Labeling

Objective: Click the alkyne-tagged protein with an Azide-Fluorophore.

  • Catalyst Pre-complexation (Critical Step): In a separate tube, mix 1 mM CuSO₄ with 5 mM THPTA ligand. Incubate for 5 minutes.

    • Causality: Free Cu(II) binds non-specifically to surface histidine or cysteine residues on proteins, causing precipitation. Pre-complexing ensures the copper is sterically shielded by THPTA before it is introduced to the protein and reduced to the active Cu(I) species.

  • Reaction Assembly: To the purified alkyne-tagged protein, add 5 molar equivalents of the Azide-Fluorophore.

  • Initiation: Add the pre-complexed CuSO₄/THPTA mixture (final Cu concentration: 100 µM). Immediately add Sodium Ascorbate to a final concentration of 2.5 mM to initiate the catalytic cycle.

  • Validation: Incubate for 1 hour at room temperature in the dark. Validate the conjugation via SDS-PAGE (In-gel fluorescence) or LC-MS to confirm the exact mass shift corresponding to the triazole product.

Workflow S1 1. Amine Conjugation Target NHS-Ester + Piperidine-Alkyne (pH 8.2) S2 2. Quench & Desalt Tris Buffer Quench + SEC Column S1->S2 Removes unreacted alkyne S4 4. CuAAC Initiation Add Azide Probe + Sodium Ascorbate S2->S4 Purified Alkyne-Target S3 3. Catalytic Complex Prep Pre-mix CuSO4 + THPTA (1:5 Ratio) S3->S4 Prevents Cu-induced aggregation S5 5. Validation LC-MS or In-Gel Fluorescence S4->S5 1-2 Hour Incubation

Self-validating bioorthogonal labeling workflow from amine functionalization to CuAAC validation.

References

  • Vermeeren, P. "The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One." ChemPhysChem, 2025.

  • Soriano del Amo, D., et al. "Biocompatible copper(I) catalysts for in vivo imaging of glycans." Journal of the American Chemical Society, 2010.

  • Wang, Q., et al. "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." Molecules (MDPI), 2016.

  • University of Wisconsin–Madison Research Repository. "Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation." 2024.

Sources

Safety & Regulatory Compliance

Safety

3-(Prop-2-yn-1-yl)piperidine hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-(Prop-2-yn-1-yl)piperidine Hydrochloride Executive Summary & Chemical Profiling 3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 1885090-91-4) is a highly versatile, bif...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-(Prop-2-yn-1-yl)piperidine Hydrochloride

Executive Summary & Chemical Profiling

3-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 1885090-91-4) is a highly versatile, bifunctional building block frequently utilized in drug discovery and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry workflows[1]. While formulating this piperidine derivative as a hydrochloride salt significantly improves benchtop stability and reduces volatility compared to its free-base counterpart, it introduces specific toxicological and disposal challenges. This guide provides researchers with a self-validating, causality-driven framework for the safe operational handling, spill response, and final disposal of this chemical in compliance with global environmental standards.

Physicochemical Hazards & Causality

To handle this chemical safely, laboratory personnel must understand the mechanistic causality behind its reactivity and toxicity profile:

  • Acid-Base Dynamics & Volatility: As an acidic salt, the compound is a stable solid. However, if exposed to strong bases (e.g., sodium hydroxide, potassium carbonate) in a waste stream, the piperidine nitrogen is deprotonated, liberating the free amine[2]. The free is highly volatile, possesses a noxious odor, and is significantly more toxic via inhalation[3].

  • Alkyne Reactivity: The terminal alkyne moiety is prone to violent cross-reactivity if inadvertently mixed with strong oxidizing agents or heavy metal salts (e.g., unliganded silver or copper) in liquid waste, which can precipitate explosive metal acetylides.

  • Biological Toxicity: Consistent with general piperidine hydrochlorides, this compound is acutely toxic if swallowed and acts as a severe irritant to mucosal membranes[4]. The acidic nature of the salt disrupts epidermal lipid bilayers upon contact with biological moisture, causing localized protein denaturation[5].

Quantitative Hazard & Logistics Summary

ParameterSpecification / ClassificationOperational Causality
CAS Number 1885090-91-4Unique identifier required for accurate hazardous waste manifesting.
Molecular Weight 159.66 g/mol Required for molarity calculations and neutralization limits in aqueous waste.
Acute Toxicity (Oral) GHS Category 3 (H301)Rapid GI absorption mandates strict prohibition of lab eating and mouth-pipetting[6].
Skin/Eye Irritation GHS Category 2/2A (H315, H319)Acidic salt disrupts tissues; mandates double nitrile gloves and safety goggles[5].
Incompatibilities Strong bases, OxidizersBases liberate the volatile free amine; oxidizers react violently with the alkyne.

Self-Validating Spill Response Protocol

In the event of a solid powder spill, follow this step-by-step methodology. Every phase includes a self-validation check to ensure the operational environment remains secure.

Phase 1: Isolation & PPE Verification

  • Action: Evacuate non-essential personnel from the immediate spill zone to prevent tracking the powder.

  • Action: Don appropriate PPE: standard lab coat, double nitrile gloves, tightly sealed safety goggles, and an N95/P100 particulate respirator.

  • Self-Validation Check: Perform a negative-pressure seal check on the respirator. Validation: If the mask collapses slightly inward upon sharp inhalation with no air leaking around the edges, the seal is validated and respiratory protection is confirmed.

Phase 2: Containment & Dust Suppression

  • Action: Do not dry-sweep the solid, as mechanical agitation will aerosolize the toxic piperidine salt, creating a severe inhalation hazard.

  • Action: Lightly mist the spilled powder with distilled water to suppress dust, or carefully cover it with a damp, inert absorbent pad.

  • Self-Validation Check: Shine a high-intensity flashlight parallel to the floor across the spill area. Validation: The absence of floating particulate matter in the light beam confirms successful dust suppression.

Phase 3: Collection & Chemical Stabilization

  • Action: Gather the dampened material using a non-sparking plastic scoop. Crucial: Avoid alkaline sweeping compounds (like soda ash), which will react with the hydrochloride salt to release the volatile, noxious free piperidine base[2].

  • Action: Deposit the collected waste into a wide-mouth, high-density polyethylene (HDPE) container.

  • Self-Validation Check: Swab the collected waste with a pH indicator strip moistened with distilled water. Validation: A slightly acidic reading (pH 4–6) confirms the salt remains intact and no hazardous free base has been inadvertently generated.

Phase 4: Decontamination & Verification

  • Action: Wash the spill surface with a mild laboratory detergent solution, followed by a thorough wipe-down with distilled water.

  • Self-Validation Check: Swab the cleaned surface with a fresh pH indicator strip. Validation: A neutral reading (pH 7.0) validates the complete removal of the acidic hydrochloride residue, rendering the area safe for normal operations.

Waste Segregation & Logistics

Proper segregation at the source prevents dangerous cross-reactions in waste carboys. Follow the workflow below to determine the correct disposal route.

G Start Waste Generation: 3-(Prop-2-yn-1-yl)piperidine HCl Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Solution SolidPack Double-bag in PE Rigid Outer Container Solid->SolidPack LiquidDecision Solvent Type? Liquid->LiquidDecision Label Label: Hazardous Waste (Toxic, Irritant) SolidPack->Label Aqueous Aqueous Waste (Keep pH < 7) LiquidDecision->Aqueous Water Organic Organic Waste (Halogenated/Non) LiquidDecision->Organic Organics Aqueous->Label Organic->Label Incineration Licensed EPA/RCRA Incineration Facility Label->Incineration

Decision tree for the segregation and disposal of 3-(Prop-2-yn-1-yl)piperidine HCl waste.

Operational Rules for Liquid Waste:

  • Aqueous Waste: Must be kept strictly isolated from basic waste streams. Self-Validation: Test the pH of the aqueous waste carboy before sealing; it must remain ≤ 7 to prevent the buildup of volatile free amine vapors inside the sealed container.

  • Organic Waste: Segregate into halogenated or non-halogenated streams based on the primary solvent used (e.g., Dichloromethane vs. Ethyl Acetate).

Final Destruction & Environmental Compliance

Under no circumstances should 3-(Prop-2-yn-1-yl)piperidine hydrochloride be flushed down the sink or disposed of in general municipal waste. In compliance with UK Control of Substances Hazardous to Health (COSHH) and global EPA/RCRA standards, final destruction must occur via a licensed hazardous waste management facility.

The preferred method of destruction is high-temperature incineration. The waste management facility will dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator[7]. Because the combustion of a hydrochloride salt generates toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx), the incinerator must be equipped with an alkaline afterburner and scrubber system to neutralize these exhaust gases before environmental release[6].

References

  • Piperidine Compound Summary (CID 8082) | PubChem, National Institutes of Health (NIH) |[Link]

Sources

Handling

Personal protective equipment for handling 3-(Prop-2-yn-1-yl)piperidine hydrochloride

Handling functionalized piperidines like 3-(Prop-2-yn-1-yl)piperidine hydrochloride requires an acute understanding of both their synthetic utility and their physicochemical hazards. As a terminal alkyne-bearing building...

Author: BenchChem Technical Support Team. Date: March 2026

Handling functionalized piperidines like 3-(Prop-2-yn-1-yl)piperidine hydrochloride requires an acute understanding of both their synthetic utility and their physicochemical hazards. As a terminal alkyne-bearing building block, this compound is highly valuable for click chemistry (CuAAC) and cross-coupling reactions. However, its presentation as a hydrochloride salt dictates specific operational logistics to mitigate risks associated with hygroscopicity, dust generation, and mucosal irritation.

This guide provides a self-validating, evidence-based framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety without compromising experimental efficiency.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first deconstruct the chemical's hazard profile. The hydrochloride salt form increases the compound's water solubility but also makes it prone to forming a fine, easily aerosolized dust. When this airborne dust contacts the moisture on human skin or mucous membranes, it dissociates, causing localized pH shifts that lead to acute irritation.

Table 1: Hazard Assessment and Physicochemical Implications

Property / HazardValue / DescriptionCausality & Operational Implication
Chemical Name 3-(Prop-2-yn-1-yl)piperidine hydrochlorideContains a terminal alkyne and secondary amine salt; highly reactive.
CAS Number 1885090-91-4Unique identifier for safety tracking and EHS compliance.
Molecular Weight 159.66 g/mol Low molecular weight; easily forms microscopic, airborne particulate matter.
H302 Harmful if swallowedRequires strict laboratory hygiene; mandates proper glove doffing techniques (1).
H315 Causes skin irritationSalt form alters local pH on sweaty skin; requires chemical-resistant barriers.
H319 Causes serious eye irritationDust can cause severe ocular damage; standard safety glasses are insufficient.
H335 May cause respiratory irritationInhalation of fine powder inflames mucosal membranes; requires environmental controls ().

Evidence-Based PPE Matrix

Selecting Personal Protective Equipment (PPE) is not merely a compliance exercise; it is a calculated defense against specific physicochemical threats.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 or equivalent) are mandatory. Causality: Standard safety glasses with side shields are insufficient against airborne dust (H319). Goggles create a facial seal that prevents micro-particulate ingress.

  • Dermal Protection: Double-layer nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides superior chemical resistance to piperidine derivatives compared to latex. The double-layer strategy ensures that if the outer glove is contaminated or breached by the crystalline solid, the inner glove maintains the barrier during the doffing process.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If a fume hood is unavailable (e.g., during a large-scale spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is required. Causality: The low molecular weight and salt formulation make the powder highly susceptible to aerosolization, directly targeting the respiratory tract (H335).

  • Body Protection: A standard, fully buttoned laboratory coat. If handling alongside highly flammable solvents, a flame-resistant (FR) lab coat is required.

Operational Workflow & Methodologies

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the previous one.

OperationalWorkflow A 1. Risk Assessment Review SDS (CAS 1885090-91-4) B 2. PPE Donning (Nitrile Gloves, Goggles, Lab Coat) A->B C 3. Environmental Control Transfer to Chemical Fume Hood B->C D 4. Material Handling Weighing & Solubilization C->D E 5. Decontamination Clean Surfaces with Aqueous Solvent D->E

Standard Operating Workflow for Handling 3-(Prop-2-yn-1-yl)piperidine hydrochloride.

Protocol 1: Safe Weighing and Solubilization
  • Preparation & Flow Check: Verify the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).

    • Validation Step: Check the digital flow monitor or use a tissue test to confirm inward airflow before uncapping the reagent.

  • Static Mitigation: Because hydrochloride salts generate static electricity and cling to surfaces, use an anti-static weighing boat and a grounded stainless steel or ceramic spatula.

  • Dispensing: Carefully transfer the required mass of the compound. Cap the source bottle immediately to prevent hygroscopic degradation and environmental contamination.

  • In-Hood Solubilization: Add the reaction solvent (e.g., DMSO, water, or methanol) directly to the weighing boat or transfer the solid to a reaction vial inside the fume hood before adding solvent.

    • Validation Step: Visually confirm complete dissolution. Do not transport dry powder or unsealed solutions across the ambient laboratory environment.

  • Decontamination: Wipe down the balance and hood surface with a damp paper towel (using water or 70% ethanol) to capture any residual microscopic dust. Dispose of the towel in solid hazardous waste.

Spill Response and Disposal Logistics

Spills involving solid hydrochloride salts require a distinct approach to prevent dust cloud formation. Dry sweeping is strictly prohibited as it introduces severe inhalation hazards into the ambient air.

SpillResponse Start Spill Detected Assess Assess Spill Size Start->Assess Small Small Spill (< 50g) Proceed with Cleanup Assess->Small Minor Large Large Spill (> 50g) Evacuate & Call EHS Assess->Large Major Clean Apply Moist Absorbent (Avoid Dust Generation) Small->Clean Dispose Collect in Sealed Container Label as Hazardous Waste Clean->Dispose

Logical Decision Pathway for Chemical Spill Response and Containment.

Protocol 2: Solid Spill Containment and Disposal
  • Assessment: Determine the scale of the spill. For bench-scale spills (< 50g), proceed with local cleanup. For larger spills, evacuate the immediate area and contact your institutional Environmental Health and Safety (EHS) department.

  • Dust Suppression: Do not dry-sweep the powder. Lightly mist the spilled solid with water or cover it with a damp absorbent pad to suppress aerosolization.

    • Causality: Wetting the powder prevents the H335 and H319 hazards from becoming airborne.

  • Collection: Use a disposable plastic scoop or heavy-duty cardboard to collect the dampened solid and the absorbent material.

  • Waste Segregation: Place the collected material, along with all contaminated consumables (weighing boats, pipette tips, outer gloves), into a puncture-resistant, sealable solid hazardous waste container.

  • Labeling & Storage: Label the container explicitly as "Hazardous Solid Waste: Contains 3-(Prop-2-yn-1-yl)piperidine hydrochloride (Toxic/Irritant)". Store in a secondary containment tray away from strong oxidizing agents until scheduled EHS pickup (2).

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.